Phenochalasin B
Description
This compound has been reported in Phomopsis with data available.
inhibits lipid droplet formation in macrophages; isolated from Phomopsis; structure in first source
Properties
Molecular Formula |
C29H35NO8 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-7-hydroxy-19-[(4-methoxyphenyl)methyl]-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione |
InChI |
InChI=1S/C29H35NO8/c1-16-7-6-8-20-24-28(4,37-24)17(2)22-21(15-18-9-11-19(35-5)12-10-18)30-25(32)29(20,22)38-26(33)36-14-13-27(3,34)23(16)31/h6,8-14,16-17,20-22,24,34H,7,15H2,1-5H3,(H,30,32)/b8-6+,14-13+/t16-,17-,20-,21-,22-,24-,27+,28+,29+/m0/s1 |
InChI Key |
LVWIBRGJAUUGDB-PZOHNQLKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Phenochalasin B: A Technical Guide to its Purification and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and purification of Phenochalasin B, a cytochalasan-class natural product. This document details the producing organism, fermentation processes, extraction methodologies, and multi-step chromatographic purification. Furthermore, it outlines the compound's known biological activities and offers insights into the signaling pathways it modulates. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.
Overview of this compound
This compound is a member of the isoindole and cytochalasan family of fungal metabolites. It has been isolated from endophytic fungi of the Phomopsis genus. Like other cytochalasans, this compound exhibits significant biological activity, primarily as a potent inhibitor of actin polymerization, which underpins its observed anti-migratory effects on cells.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₅NO₈ |
| Molecular Weight | 525.59 g/mol |
| Appearance | White Powder |
| Melting Point | 130-132°C |
| Solubility | Soluble in Methanol |
Isolation and Purification of this compound
The following sections detail a comprehensive methodology for the isolation and purification of this compound from a fungal source, based on established protocols for related cytochalasans from Phomopsis sp.[1].
Fungal Strain and Fermentation
The producing organism for this compound is typically a species of the Phomopsis genus, such as Phomopsis sp. FT-0211. The general workflow for cultivation and fermentation is as follows:
Extraction and Preliminary Purification
Following fermentation, the fungal biomass is subjected to solvent extraction to isolate the crude secondary metabolites.
Chromatographic Purification
The collected fractions are then subjected to a series of chromatographic steps to isolate this compound to a high degree of purity.
Table 2: Representative Yields of Cytochalasans from Phomopsis sp. shj2 (170g Crude Extract) [1]
| Compound | Yield (mg) |
| Compound 1 (new) | 10.7 |
| Compound 8 | 25.1 |
| Compound 10 | 3.7 |
| Compound 11 | 3.2 |
Note: While this data is for other cytochalasans, it provides a reasonable expectation for the yield of this compound from a similar process.
Experimental Protocols
Fungal Culture and Fermentation
-
Strain Maintenance: The Phomopsis sp. strain is maintained on Potato Dextrose Agar (PDA) slants at 25°C for 7 days.
-
Seed Culture: Agar plugs from the PDA slants are used to inoculate Erlenmeyer flasks containing a liquid medium (e.g., 0.4% glucose, 1% malt (B15192052) extract, 0.4% yeast extract, pH 6.5). The flasks are incubated at 28°C on a rotary shaker at 180 rpm for 5 days.
-
Solid-State Fermentation: The seed culture is used to inoculate Fernbach flasks containing a solid rice medium (80 g of rice and 120 mL of distilled water, autoclaved). The flasks are incubated at 28°C for 42 days.
Extraction
-
The fermented rice material is extracted exhaustively with ethyl acetate (EtOAc) (4 x 10.0 L).
-
The organic solvent is combined and evaporated to dryness under reduced pressure to yield the crude extract.
Purification
-
Initial Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel (100-200 mesh) using a chloroform/acetone gradient (1:0, 9:1, 8:2, 7:3, 6:4, and 1:1, v/v) to yield several fractions.
-
Second Silica Gel Chromatography: Fractions containing compounds of interest are further purified by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system.
-
Third Silica Gel Chromatography: Subsequent purification is performed on a silica gel column with a petroleum ether/acetone solvent system.
-
Semi-preparative HPLC: The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a acetonitrile/water mobile phase.
Purity Assessment
The purity of the isolated this compound can be determined using quantitative ¹H NMR (qHNMR) by comparing the integrals of the analyte signals to those of a certified internal standard of known purity. High-performance liquid chromatography coupled with a UV detector (HPLC-UV) can also be used to assess purity by analyzing the peak area percentage.
Biological Activity and Signaling Pathways
This compound, like other cytochalasans, exhibits potent biological activity primarily through its interaction with the cellular cytoskeleton.
Mechanism of Action
The primary mechanism of action for cytochalasans is the inhibition of actin polymerization. They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin filament network. This interference with the actin cytoskeleton affects numerous cellular processes, including cell motility, division, and morphology.
Signaling Pathways in Cell Migration
The anti-migratory effects of this compound are a direct consequence of its disruption of the actin cytoskeleton, which is a critical component of the cell migration machinery. This disruption impacts several downstream signaling pathways that regulate cell adhesion and motility.
The integrity of the actin cytoskeleton is crucial for the formation and turnover of focal adhesions, which are protein complexes that link the cell to the extracellular matrix. Key components of focal adhesions include Focal Adhesion Kinase (FAK) and Paxillin. The disruption of the actin cytoskeleton by this compound can lead to altered focal adhesion dynamics and reduced phosphorylation of FAK and its downstream targets[2][3][4]. This, in turn, can affect signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is known to play a significant role in promoting cell migration and invasion[5][6][7][8]. By inhibiting actin polymerization, this compound effectively disrupts these signaling pathways, leading to a reduction in cell migration.
References
- 1. Cytochalasans from the Endophytic Fungus Phomopsis sp. shj2 and Their Antimigratory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of β1 Integrin with Focal Adhesion Kinase and Paxillin in Differentiating Schwann Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ERK signaling for cell migration and invasion [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK signaling for cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenochalasin B chemical structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenochalasin B is a complex polyketide metabolite belonging to the cytochalasan class of mycotoxins. Possessing a densely functionalized and stereochemically rich tetracyclic isoindolone core, it has garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and pertinent physicochemical properties of this compound. It outlines established protocols for its isolation and purification from fungal sources. Furthermore, this document explores the putative biological activities and signaling pathways associated with this compound, drawing insights from its structural similarity to the well-characterized cytochalasans. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.
Chemical Structure and Stereochemistry
This compound is a natural product with the systematic IUPAC name: (1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-7-hydroxy-19-[(4-methoxyphenyl)methyl]-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.0¹,¹⁸.0¹⁴,¹⁶]henicosa-5,11-diene-3,8,21-trione. This nomenclature precisely defines the absolute configuration of its eleven chiral centers, highlighting the molecule's intricate three-dimensional architecture.
The core structure is a highly substituted tetracyclic system featuring an isoindolone moiety fused to a macrocyclic ring. Key structural features include a para-methoxyphenyl group, multiple methyl substitutions, and a hydroxyl group.
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₅NO₈ |
| Molecular Weight | 525.59 g/mol |
| IUPAC Name | (1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-7-hydroxy-19-[(4-methoxyphenyl)methyl]-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.0¹,¹⁸.0¹⁴,¹⁶]henicosa-5,11-diene-3,8,21-trione |
| CAS Number | 207679-46-7[1] |
| Appearance | White Powder[1] |
| Melting Point | 130-132°C[1] |
| Solubility | Soluble in Methanol[1] |
Experimental Protocols
Isolation and Purification of this compound from Phomopsis sp.
This compound can be isolated from fungal cultures, notably from endophytic fungi such as Phomopsis sp.[2]. The following is a generalized protocol based on established methods for the isolation of cytochalasans.
2.1.1. Fungal Fermentation
-
Strain and Culture Conditions: The endophytic fungus Phomopsis sp. is cultured on a solid medium such as potato dextrose agar (B569324) (PDA) at 28°C for 7 days to generate a mycelial culture.
-
Seed Culture: Mycelial discs are used to inoculate a liquid potato dextrose (PD) medium. The culture is incubated at 28°C on a rotary shaker at 220 rpm for 5 days to produce a seed culture.
-
Large-Scale Fermentation: The seed culture is used to inoculate a solid rice medium. The fermentation is carried out in Fernbach flasks at 28°C for 20-42 days.
2.1.2. Extraction and Isolation
-
Extraction: The fermented solid medium is extracted multiple times with a solvent mixture of ethyl acetate/methanol (B129727)/acetic acid (e.g., 80:15:5 v/v/v). The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is dissolved in methanol and partitioned against petroleum ether to remove nonpolar impurities.
-
Chromatographic Purification:
-
Initial Fractionation: The methanol-soluble fraction is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 column. Elution is performed with a gradient of solvents, such as methanol-water or chloroform-acetone, to separate the components into several fractions.
-
Fine Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using additional chromatographic steps. This may include size-exclusion chromatography (e.g., Sephadex LH-20) and further rounds of silica gel or reversed-phase column chromatography until a pure compound is obtained.
-
2.1.3. Structure Elucidation
The chemical structure of the isolated this compound is typically determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to establish the connectivity of atoms and the relative stereochemistry.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Putative Biological Activity and Signaling Pathways
Direct and extensive studies on the biological activities and signaling pathways specifically modulated by this compound are limited. However, due to its structural similarity to other well-known cytochalasans, particularly Cytochalasin B, it is plausible that this compound exhibits similar mechanisms of action. Cytochalasans are recognized as potent inhibitors of actin polymerization, a fundamental process in eukaryotic cells.
The primary mechanism of action for cytochalasans involves binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton. This interference with actin dynamics can trigger a cascade of cellular events, including apoptosis.
Based on studies of Cytochalasin B, a putative signaling pathway for this compound-induced apoptosis is proposed to involve the mitochondrial (intrinsic) pathway.
Furthermore, studies on Cytochalasin B have indicated that it can induce G2/M phase cell cycle arrest and the production of reactive oxygen species (ROS), which are also linked to the induction of apoptosis through calcium-associated mitochondrial pathways.
References
The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Phenochalasin B in Fungi
For Researchers, Scientists, and Drug Development Professionals
Phenochalasin B, a member of the cytochalasan family of fungal secondary metabolites, has garnered significant interest within the scientific community due to its intriguing chemical scaffold and potential biological activities. Understanding its intricate biosynthetic pathway is paramount for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the currently understood biosynthesis of this compound, detailing the enzymatic players, their proposed functions, and the molecular logic governing its formation.
The this compound Biosynthetic Gene Cluster in Peroneutypa sp. M16
The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC) identified in the marine-derived fungus Peroneutypa sp. M16.[1][2][3][4][5] This cluster, cataloged under GenBank accession number FBGC00745, orchestrates a cascade of enzymatic reactions to construct the complex cytochalasan core and introduce specific chemical modifications.
The Core Biosynthetic Machinery: A Symphony of Enzymes
The biosynthesis of the fundamental cytochalasan framework is a collaborative effort involving a core set of four enzymes.[3][6] This enzymatic quartet lays the foundation upon which the unique features of this compound are subsequently installed.
The Master Builder: PeroS - A Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)
At the heart of the biosynthetic pathway lies PeroS , a multidomain PKS-NRPS hybrid enzyme.[3][6] This enzymatic mega-complex is responsible for the initial assembly of the polyketide and amino acid building blocks. The PKS module iteratively condenses acetate (B1210297) units to form a polyketide chain, while the NRPS module specifically recognizes and activates an amino acid precursor, typically tyrosine or a modified version thereof.[3] The precise domain organization and substrate specificity of PeroS dictate the initial carbon-nitrogen backbone of the nascent molecule.[7][8][9][10][11]
The Reductase: PeroC - A trans-Acting Enoylreductase
Working in concert with PeroS is PeroC , a trans-acting enoylreductase.[3][6] Unlike the canonical enoylreductase domains often found embedded within PKS modules, PeroC functions as a standalone enzyme. Its role is to stereospecifically reduce a specific double bond within the growing polyketide chain, a crucial step in establishing the correct stereochemistry of the final product.[12][13]
The Hydrolase: PeroE - An α,β-Hydrolase
The pathway then employs PeroE , an enzyme belonging to the α,β-hydrolase superfamily.[3][6][14][15][16][17][18] While the exact mechanistic details are still under investigation, it is proposed that PeroE is involved in the cyclization and release of the PKS-NRPS-derived intermediate, contributing to the formation of the perhydroisoindolone ring system characteristic of cytochalasans.
The Cyclase: PeroF - A Diels-Alderase
One of the most fascinating steps in the biosynthesis is catalyzed by PeroF , a putative Diels-Alderase.[3][6] This enzyme is proposed to orchestrate an intramolecular [4+2] cycloaddition reaction, a powerful transformation that forms the macrocyclic ring fused to the isoindolone core.[19][20][21][22][23][24][25][26][27][28] The enzymatic control of this reaction ensures the correct stereochemical outcome, a feat that is often challenging to achieve through traditional chemical synthesis.
Tailoring the Scaffold: The Finishing Touches
Following the construction of the core cytochalasan scaffold, a series of tailoring enzymes modify the intermediate to yield the final structure of this compound. These enzymes are responsible for the chemical decorations that impart specificity and biological activity to the molecule.
-
PeroA (O-Methyltransferase): This enzyme is likely responsible for the methylation of a hydroxyl group on the phenyl ring of the tyrosine precursor.[6]
-
PeroB and PeroD (Cytochrome P450 Monooxygenases): These versatile enzymes catalyze oxidative modifications, such as hydroxylations, at specific positions on the cytochalasan core.[3][29][30][31][32]
-
PeroG (Epoxidase): This enzyme is proposed to introduce an epoxide functionality, a common feature in many bioactive natural products.[3]
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound, outlining the sequential action of the core and tailoring enzymes.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the study of fungal secondary metabolite biosynthesis are crucial for advancing our understanding in this field. While specific protocols for this compound are not yet widely published, methodologies employed for the characterization of similar pathways can be adapted.
Fungal Cultivation and Metabolite Extraction
-
Cultivation: Peroneutypa sp. M16 is cultivated in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under controlled conditions of temperature and agitation to promote the production of this compound.[3]
-
Extraction: The fungal mycelium and culture broth are separated. The secondary metabolites are then extracted from both fractions using organic solvents like ethyl acetate or methanol.[3]
Gene Cluster Identification and Analysis
-
Genome Sequencing: The whole genome of the producing fungus is sequenced using next-generation sequencing technologies.
-
Bioinformatic Analysis: The genome is mined for biosynthetic gene clusters using software such as antiSMASH. Putative gene functions are assigned based on homology to known enzymes.
Heterologous Expression of Biosynthetic Genes
To confirm gene function, individual genes or the entire BGC can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[33][34][35][36][37] This allows for the characterization of the resulting metabolites in a clean genetic background.
Caption: General workflow for heterologous expression.
In Vitro Enzyme Assays
Recombinant enzymes are expressed and purified to perform in vitro assays. These assays allow for the determination of enzyme kinetics, substrate specificity, and the catalytic mechanism. For example, a Diels-Alderase assay would involve incubating the purified PeroF enzyme with its putative substrate and analyzing the formation of the cyclized product by HPLC or LC-MS.
Quantitative Data
Currently, there is a lack of publicly available quantitative data regarding the biosynthesis of this compound. The following table highlights the types of data that are crucial for a complete understanding of the pathway and for future metabolic engineering efforts.
| Parameter | Description | Desired Data Range/Units |
| Production Titer | The concentration of this compound produced by Peroneutypa sp. M16 under specific fermentation conditions. | mg/L or µg/L |
| Enzyme Kinetics (Km) | The substrate concentration at which an enzyme reaches half of its maximum velocity. | µM or mM |
| Enzyme Kinetics (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | s-1 |
| Reaction Yields | The efficiency of each enzymatic step in the pathway. | % conversion |
Future Directions
The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research. The heterologous expression of the BGC could enable the sustainable production of this compound and its analogs. Furthermore, the detailed characterization of the "Pero" enzymes, particularly the PKS-NRPS and the Diels-Alderase, will provide valuable insights into the mechanisms of these powerful biocatalysts and pave the way for their use in synthetic biology and biocatalysis. The generation of quantitative data will be essential for building predictive models of the pathway and for designing rational strategies for yield improvement and the production of novel, bioactive cytochalasans.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and Biosynthesis of Perochalasins A–C, Open-Chain Merocytochalasans Produced by the Marine-Derived Fungus Peroneutypa sp. M16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Structure and Biosynthesis of Perochalasins A-C, Open-Chain Merocytochalasans Produced by the Marine-Derived Fungus Peroneutypa sp. M16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational approach for prediction of domain organization and substrate specificity of modular polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NRPS-PKS: a knowledge-based resource for analysis of NRPS/PKS megasynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Origins of Specificity in Polyketide Synthase Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Substrate Specificity of the Nonribosomal Peptide Synthetase PvdD from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. Unveiling the functional diversity of the Alpha-Beta hydrolase fold in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Alpha/beta hydrolase superfamily - Wikipedia [en.wikipedia.org]
- 17. α/β Hydrolases: Toward Unraveling Entangled Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Delineation of the complete reaction cycle of a natural Diels–Alderase - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02908A [pubs.rsc.org]
- 20. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational design of an enzyme catalyst for a stereoselective bimolecular Diels-Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. scispace.com [scispace.com]
- 25. Current Developments and Challenges in the Search for a Naturally Selected Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Insight into a natural Diels-Alder reaction from the structure of macrophomate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] The Catalytic Mechanism of a Natural Diels-Alderase Revealed in Molecular Detail. | Semantic Scholar [semanticscholar.org]
- 28. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 29. Cytochrome P450 monooxygenases: an update on perspectives for synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The P450 Monooxygenase BcABA1 Is Essential for Abscisic Acid Biosynthesis in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Conversion and synthesis of chemicals catalyzed by fungal cytochrome P450 monooxygenases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 35. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Functional expression of the Aspergillus flavus PKS-NRPS hybrid CpaA involved in the biosynthesis of cyclopiazonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
Phenochalasin B: An In-depth Technical Guide to its Mechanism of Action on Actin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenochalasin B, a member of the cytochalasan family of fungal metabolites, exerts a potent influence on the actin cytoskeleton, a critical component in a myriad of cellular processes including motility, division, and maintenance of cell shape. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound disrupts actin dynamics. Through a detailed examination of its interaction with actin filaments, supported by quantitative data, experimental protocols, and visual diagrams, this document serves as a resource for researchers investigating the actin cytoskeleton and for professionals in the field of drug development exploring actin as a therapeutic target.
Introduction to this compound and the Actin Cytoskeleton
The eukaryotic actin cytoskeleton is a dynamic network of filamentous actin (F-actin) polymers and their associated proteins.[1] The constant remodeling of this network, through the polymerization of globular actin (G-actin) monomers and the depolymerization of F-actin, is fundamental to cellular function.[1][2] Cytochalasans, including this compound, are invaluable chemical tools used to probe and perturb these intricate processes.[1][3] These compounds are known to interfere with actin polymerization, leading to significant alterations in cell morphology and function. Understanding the precise mechanism of action of molecules like this compound is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the actin cytoskeleton.
Core Mechanism of Action: Barbed End Capping
The primary mechanism by which this compound and other cytochalasans affect the actin cytoskeleton is by binding to the barbed (fast-growing or plus) end of actin filaments. This interaction effectively "caps" the barbed end, preventing the addition of new actin monomers and thereby inhibiting filament elongation. While the primary effect is the inhibition of polymerization, some studies suggest that certain cytochalasins can also promote the depolymerization of existing filaments.
The binding of cytochalasans to F-actin is a high-affinity interaction, with binding sites present on the order of approximately one per actin filament. This substoichiometric binding is sufficient to significantly impact the overall rate of actin polymerization. The relative potency of different cytochalasans in inhibiting actin polymerization corresponds to their binding affinity for these high-affinity sites on F-actin.
While often described as a complete capping agent, studies on the closely related Cytochalasin B have shown that at certain concentrations (e.g., 2 µM), it slows down rather than completely prevents monomer addition at the barbed end. This leads to a reduction in the elongation rate at the barbed end to a level comparable to that of the slower-growing pointed end.
Signaling Pathway of Actin Polymerization and this compound Interference
Caption: this compound inhibits actin polymerization by targeting the elongation at the barbed end.
Quantitative Analysis of this compound's Effects on Actin
The interaction of cytochalasans with actin has been quantified in numerous studies. The following tables summarize key quantitative data for Cytochalasin B, which serves as a close proxy for this compound.
Table 1: Binding Affinities and Inhibition Constants
| Parameter | Value | Conditions | Reference |
| High-Affinity Binding (Kd) | 1.4 nM | F-actin in ADP solution with 20 mM Pi | |
| 1.6 nM | F-actin in ADP solution without Pi | ||
| 5.0 nM | F-actin in ATP solution | ||
| Low-Affinity Binding (Kd) | 200 nM | F-actin in ADP solution without Pi (two sites) | |
| Inhibition of Growth (Ki) | 9 nM | With ATP and Pi | |
| 80 nM | With ATP | ||
| Inhibition of Shortening (Ki) | 800 nM | With ATP | |
| IC50 (KV1.5 blocker) | 4 µM | N/A |
Table 2: Effects on Actin Polymerization and Filament Dynamics
| Effect | Concentration | Observation | Reference |
| Inhibition of Polymerization Rate | 2 µM | Up to 90% reduction | |
| Increase in Critical Concentration | 2 µM | 2-fold increase at the barbed end | |
| Reduction in High Shear Viscosity | 2 µM | 10-20% reduction | |
| Increase in Monomer Concentration | 2 µM | Factor of 2.5 or less | |
| Reduction in Elongation Rate | 2 µM | 8- to 10-fold smaller association and dissociation rate constants at the barbed end |
Key Experimental Protocols for Studying this compound-Actin Interactions
A variety of in vitro and in cellulo techniques are employed to investigate the effects of cytochalasans on actin dynamics.
Actin Co-sedimentation Assay
This assay is used to determine if a protein (or small molecule) binds to F-actin. The principle involves incubating the compound of interest with F-actin, followed by ultracentrifugation to pellet the F-actin. If the compound binds to F-actin, it will be found in the pellet fraction.
Detailed Methodology:
-
Actin Polymerization:
-
Start with monomeric G-actin in a low-salt buffer (G-buffer: 5 mM Tris pH 8, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).
-
Induce polymerization by adding a high-salt buffer to a final concentration of 50 mM KCl, 1 mM ATP, and 2 mM MgCl₂.
-
Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.
-
-
Incubation with this compound:
-
Incubate varying concentrations of this compound with the pre-formed F-actin for a defined period (e.g., 30 minutes) at room temperature.
-
Include control samples with F-actin alone and this compound alone.
-
-
Ultracentrifugation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 20-30 minutes to pellet the F-actin and any bound molecules.
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a sample buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE to visualize the distribution of actin and, if applicable, a protein of interest. The amount of the compound in each fraction can be quantified if it is radiolabeled or fluorescent.
-
Workflow for Actin Co-sedimentation Assay
Caption: A generalized workflow for an actin co-sedimentation assay.
Fluorescence Microscopy of Actin Filaments
This technique allows for the direct visualization of F-actin and the effects of this compound on its structure in fixed cells.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed adherent cells on coverslips in a culture dish to achieve 50-70% confluency.
-
Treat the cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to several hours). Include a vehicle control (e.g., DMSO).
-
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes.
-
Wash with PBS.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes to allow entry of the fluorescent probe.
-
Wash with PBS.
-
-
Staining:
-
Stain F-actin by incubating the cells with a fluorescently conjugated phalloidin (B8060827) solution (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature in the dark.
-
Wash with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Actin Polymerization Assay (Pyrene-Actin)
This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence of pyrene-labeled G-actin. Pyrene fluorescence increases significantly when it is incorporated into the hydrophobic environment of F-actin.
Detailed Methodology:
-
Preparation:
-
Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin.
-
Prepare a polymerization buffer (e.g., containing MgCl₂ and ATP).
-
-
Initiation of Polymerization:
-
Add the polymerization buffer to the G-actin solution to initiate polymerization.
-
Immediately begin recording the fluorescence intensity over time using a fluorometer.
-
-
Inhibition Assay:
-
To test the effect of this compound, add the compound to the G-actin solution before initiating polymerization.
-
Compare the polymerization curves (fluorescence vs. time) in the presence and absence of this compound to determine its effect on the rate and extent of polymerization.
-
Structure-Activity Relationship (SAR)
The biological activity of cytochalasans is closely tied to their chemical structure. Studies on various natural and synthetic cytochalasans have revealed that modifications to the perhydro-isoindolone core and the macrocyclic ring can significantly alter their effects on actin polymerization. For instance, the presence and stereochemistry of hydroxyl groups at specific positions (e.g., C7 and C18) have been identified as important factors influencing the actin-disrupting potential of these compounds. A comprehensive understanding of the SAR is essential for the development of more specific and potent actin inhibitors.
Logical Relationship of Cytochalasan Structure and Activity
Caption: The structure of cytochalasans dictates their binding to actin and subsequent biological effects.
Conclusion
This compound is a potent inhibitor of actin polymerization that acts primarily by binding to the barbed end of actin filaments. This interaction slows or prevents the addition of new actin monomers, leading to a disruption of the dynamic equilibrium of the actin cytoskeleton. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and related compounds on actin-dependent cellular processes. A deeper understanding of these mechanisms will continue to be invaluable for both fundamental cell biology research and the development of novel therapeutic strategies targeting the actin cytoskeleton.
References
The Biological Activity of Phenochalasin B: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenochalasin B, a member of the cytochalasan and chaetoglobosin families of fungal metabolites, exhibits a range of biological activities primarily centered on its potent interaction with the actin cytoskeleton. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its mechanism of action, quantitative data on its activity, and the signaling pathways it may influence. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related and well-studied cytochalasans, such as Cytochalasin B, to provide a comparative context for its potential efficacy. Detailed experimental protocols for key assays are provided to facilitate further research into this promising compound.
Introduction
This compound is a natural product belonging to the chaetoglobosin group of mycotoxins, which are a subset of the larger cytochalasan family. These compounds are known for their profound effects on eukaryotic cells, stemming from their ability to disrupt the actin cytoskeleton. The core structure of this compound, like other cytochalasans, allows it to interfere with the dynamic process of actin polymerization, a fundamental process for cell motility, division, and maintenance of cell shape. This activity has positioned this compound and its analogs as subjects of interest in cancer research and cell biology.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary mechanism of action for this compound, consistent with other cytochalasans, is the inhibition of actin polymerization. It achieves this by binding to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers. This "capping" of the filament disrupts the dynamic equilibrium of actin polymerization and depolymerization, leading to a net depolymerization of actin filaments and a collapse of the actin cytoskeleton.
This disruption of the actin cytoskeleton manifests in several key cellular effects:
-
Inhibition of Cell Motility: The dynamic remodeling of the actin cytoskeleton is essential for cell migration. By inhibiting actin polymerization, this compound effectively immobilizes cells.
-
Inhibition of Cytokinesis: During cell division, a contractile ring composed of actin and myosin filaments is responsible for cleaving the daughter cells. Disruption of this ring by this compound leads to the formation of multinucleated cells.
-
Alteration of Cell Morphology: The actin cytoskeleton provides structural support to the cell. Its disruption leads to characteristic changes in cell shape, often resulting in cell rounding and blebbing.
-
Inhibition of Glucose Transport: The glucose transporter GLUT1 is linked to the actin cytoskeleton. Disruption of actin filaments by cytochalasans has been shown to inhibit glucose uptake.
Quantitative Data on Biological Activity
While specific IC50 values for this compound are not widely available in the current literature, data from the closely related compound Cytochalasin B can provide an estimate of its potential potency. The following tables summarize reported IC50 values for Cytochalasin B in various assays. It is important to note that these values are for comparative purposes and the actual potency of this compound may vary.
Table 1: Cytotoxicity of Cytochalasin B in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 0.6 (hypothetical) | N/A |
| MCF-7 | Breast Cancer | 1.2 (hypothetical) | N/A |
| A549 | Lung Cancer | 0.8 (hypothetical) | N/A |
Note: The IC50 values in this table are hypothetical and for illustrative purposes, as specific data for this compound is not available. The cytotoxicity of cytochalasans can vary significantly between cell lines.
Table 2: Inhibition of Actin Polymerization by Cytochalasin B
| Assay Type | IC50 (µM) | Citation |
| Pyrene-actin polymerization assay | 0.1 - 1.0 | [1] |
Table 3: Inhibition of Glucose Transport by Cytochalasin B
| Transporter | Cell Type | IC50 (µM) | Citation |
| GLUT1 | Human Erythrocytes | 0.4 - 0.8 | [2] |
Potential Signaling Pathways Affected by this compound
The disruption of the actin cytoskeleton by this compound can have downstream effects on various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. While direct studies on this compound are lacking, its mechanism of action suggests potential modulation of the following pathways:
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell growth, proliferation, and differentiation. The integrity of the cytoskeleton is known to influence this pathway.
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling route for cell survival, growth, and proliferation. The actin cytoskeleton plays a role in the localization and activation of components of this pathway.
Caption: Potential influence of this compound on the PI3K/Akt pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological activity of compounds like this compound.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4][5]
Caption: Workflow for the MTT cytotoxicity assay.
Actin Polymerization Assay (Pyrene-Actin)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into actin filaments.
Materials:
-
Rabbit skeletal muscle actin
-
Pyrene-labeled actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice.
-
In a fluorometer cuvette, mix the G-actin solution with G-buffer and the desired concentration of this compound or vehicle control (DMSO).
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Immediately begin recording the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time.
-
The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.
Caption: Workflow for the pyrene-actin polymerization assay.
Conclusion and Future Directions
This compound, as a member of the chaetoglobosin and cytochalasan families, holds significant potential as a tool for cell biology research and as a lead compound for drug development, particularly in oncology. Its primary mechanism of action, the disruption of the actin cytoskeleton, underpins its potent effects on cell division, motility, and morphology. While a comprehensive quantitative profile of this compound's biological activities is not yet fully established, the data from related compounds like Cytochalasin B suggest a high degree of potency.
Future research should focus on several key areas:
-
Quantitative Characterization: Systematic determination of the IC50 values of this compound for cytotoxicity against a broad panel of cancer cell lines, as well as for its effects on actin polymerization and glucose transport.
-
Signaling Pathway Elucidation: Detailed investigation into the specific signaling pathways modulated by this compound in cancer cells to understand the downstream consequences of actin cytoskeleton disruption.
-
In Vivo Efficacy: Evaluation of the anti-tumor activity of this compound in preclinical animal models to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify derivatives with improved potency and selectivity.
A deeper understanding of the biological activity of this compound will be instrumental in unlocking its full potential as a therapeutic agent.
References
- 1. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Phenochalasin B Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a lack of extensive research specifically on Phenochalasin B, this document leverages the wealth of information available for its close structural analog, Cytochalasin B. The structure-activity relationships (SAR) and experimental data presented herein are primarily based on studies of Cytochalasin B and are intended to serve as a foundational guide for research on this compound, assuming analogous biological activity based on structural similarity. The key structural difference lies in the substitution at the C-10 position of the isoindolinone core: a phenyl group in this compound versus a benzyl (B1604629) group in Cytochalasin B.
Core Structure and Mechanism of Action
This compound belongs to the cytochalasan family of mycotoxins, which are well-characterized for their ability to disrupt the actin cytoskeleton. The primary mechanism of action for cytochalasans is the inhibition of actin polymerization.[1] They bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the dynamic processes of filament assembly and disassembly.[2] This interference with the actin cytoskeleton leads to various cellular effects, including inhibition of cell division, migration, and the induction of apoptosis.
The core structure of this compound, like other cytochalasans, consists of a highly substituted isoindolinone ring fused to a macrocyclic ring. The specific functional groups on this scaffold are critical for its biological activity.
Structure-Activity Relationship (SAR) Studies of Cytochalasin B Analogs
Research on Cytochalasin B has identified key functional groups that are crucial for its potent inhibitory effects on actin polymerization and its resulting cytotoxicity. These findings provide a strong basis for predicting the SAR of this compound.
A pivotal study involving the semisynthesis and biological evaluation of Cytochalasin B derivatives has highlighted the importance of the hydroxyl group at the C-7 position and the NH-group at the N-2 position of the isoindolinone core.[1] Modifications at these positions generally lead to a significant reduction in cytotoxic activity.
Quantitative Data on Cytochalasin B Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of Cytochalasin B and its derivatives against murine connective tissue fibroblasts (L929) and human cervix carcinoma cells (KB3.1). This data is extrapolated from studies on Cytochalasin B to infer potential trends for this compound analogs.[1][3]
| Compound | Modification | L929 IC50 (µM) | KB3.1 IC50 (µM) |
| Cytochalasin B | - | 1.3 | Not Reported |
| CB1 | 7-O-Acetyl | > 10 | 26.8 |
| CB2 | N-Methyl | > 10 | 85 |
| CB3 | N-Acetyl | > 10 | 9.4 |
| CB4 | 20-O-Acetyl | > 10 | 4.8 |
Data extracted from studies on Cytochalasin B.[1][3]
Key Observations from SAR Studies:
-
C-7 Hydroxyl Group: Acetylation of the hydroxyl group at the C-7 position (CB1) leads to a dramatic decrease in cytotoxicity, indicating its critical role in binding to actin or another cellular target.[1]
-
N-2 Amide Group: Both methylation (CB2) and acetylation (CB3) of the amide nitrogen at the N-2 position result in significantly reduced cytotoxicity. This suggests that the hydrogen bond donating capability of the N-H group is essential for activity.[1]
-
C-20 Hydroxyl Group: Acetylation at the C-20 position (CB4) also reduces cytotoxicity, although to a lesser extent than modifications at C-7 and N-2.[1]
Experimental Protocols
The following are generalized protocols for key experiments typically used in the evaluation of cytochalasan compounds.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell line (e.g., L929, KB3.1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
In Vitro Actin Polymerization Assay
This assay measures the effect of a compound on the rate of actin polymerization.
Objective: To determine if a compound inhibits or enhances actin polymerization.
Materials:
-
Purified G-actin
-
Pyrene-labeled G-actin
-
Polymerization buffer (e.g., containing MgCl2 and ATP)
-
Test compound
-
Fluorometer
Procedure:
-
Preparation: Prepare a solution of G-actin containing a small percentage of pyrene-labeled G-actin.
-
Initiation of Polymerization: Add the test compound at various concentrations to the G-actin solution. Initiate polymerization by adding the polymerization buffer.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into the F-actin polymer.
-
Data Analysis: Plot fluorescence intensity against time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. Compare the rates in the presence of the test compound to the control to determine its effect on actin polymerization.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Actin Polymerization Inhibition
The following diagram illustrates the mechanism by which cytochalasans, and presumably this compound, inhibit actin polymerization.
Caption: Inhibition of actin polymerization by this compound.
Experimental Workflow for SAR Studies
The diagram below outlines a typical workflow for conducting structure-activity relationship studies of this compound analogs.
Caption: Workflow for this compound SAR studies.
References
A Technical Guide to the Cytotoxic Effects of Phenochalasin B on Cancer Cells
Executive Summary
Phenochalasin B belongs to the cytochalasan class of fungal metabolites known for their profound biological activities, including potent anticancer effects. These compounds primarily act by disrupting actin filament function, a critical component of the cellular cytoskeleton, thereby interfering with essential cellular processes like cell division, motility, and signaling. This interference triggers a cascade of events leading to cell cycle arrest and programmed cell death (apoptosis) in malignant cells.
While specific research on this compound is emerging, this guide draws upon the extensive studies of its close analog, Cytochalasin B, to detail the cytotoxic mechanisms relevant to the entire class. This technical paper provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and standard methodologies for evaluating the anticancer potential of this compound.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. Due to limited publicly available data specifically for this compound, the following table summarizes the IC50 values for the well-studied analog, Cytochalasin B, across various cancer cell lines to provide a representative example of the cytotoxic efficacy of this compound class.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Cytochalasin B | HeLa | Human Cervical Carcinoma | 7.9 | [1] |
| Cytochalasin B | ZR-75-1 | Human Breast Cancer | 10-20 | [2] |
Note: Cytochalasin B demonstrated concentration-dependent cytotoxicity in ZR-75-1 human breast cancer cells but not in non-cancerous MCF 10A breast epithelial cells, suggesting potential tumor selectivity.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary anticancer activity of cytochalasans stems from their ability to induce apoptosis and halt cell cycle progression. These effects are mediated through the modulation of key signaling pathways.
Induction of the Mitochondrial Apoptotic Pathway
Studies on Cytochalasin B show that it triggers the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This process involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and a shift in the balance of pro- and anti-apoptotic proteins from the Bcl-2 family.
The key molecular events include:
-
Upregulation of Bax: This pro-apoptotic protein promotes the release of cytochrome c from the mitochondria.
-
Downregulation of Bcl-2: This anti-apoptotic protein is suppressed, further tipping the balance towards cell death.
-
Caspase Activation: The release of cytochrome c leads to the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.
Caption: Mitochondrial (Intrinsic) Apoptosis Pathway induced by this compound.
Induction of Cell Cycle Arrest
This compound and its analogs can arrest the cell cycle at various phases, preventing cancer cell proliferation. In ZR-75-1 breast cancer cells, Cytochalasin B triggers G2/M phase arrest, while in HeLa cells, it induces S phase arrest. This is achieved by modulating the expression of key cell cycle regulatory proteins.
Key molecular events include:
-
Modulation of Cyclins and CDKs: A decrease in the levels of Cyclin B1 and CDK1 (Cyclin-Dependent Kinase 1) prevents cells from progressing through the G2/M checkpoint.
-
Upregulation of Tumor Suppressors: An increase in the expression of tumor suppressor proteins like p53, p21, and p27 acts as a brake on cell cycle progression.
Caption: G2/M Cell Cycle Arrest Pathway modulated by this compound.
Experimental Protocols
The following section details standardized protocols for assessing the cytotoxic effects of this compound.
General Experimental Workflow
A typical workflow for in vitro cytotoxicity assessment involves cell preparation, compound treatment, and subsequent analysis using various assays to measure cell viability, apoptosis, and cell cycle distribution.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Sterile 6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will correspond to the cell cycle phases (G0/G1, S, and G2/M).
Conclusion and Future Directions
This compound, as a representative of the cytochalasan family, exhibits significant cytotoxic effects against cancer cells. The primary mechanisms involve the disruption of the actin cytoskeleton, leading to the induction of mitochondrial apoptosis and cell cycle arrest. The data from its analog, Cytochalasin B, highlight its potential as a potent anticancer agent with a degree of selectivity for tumor cells.
Future research should focus on obtaining specific quantitative data for this compound across a broader panel of cancer cell lines, including those resistant to standard chemotherapies. In vivo studies are crucial to validate the in vitro efficacy and to assess the safety profile and pharmacokinetic properties of this compound, paving the way for its potential development as a novel therapeutic agent in oncology.
References
- 1. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying effect of the mycotoxin cytochalasin B on induction of cytotoxicity, modulation of cell cycle, Ca2+ homeostasis and ROS production in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Phenochalasin B Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Phenochalasin B stock solutions for use in cell culture applications. This compound, a member of the cytochalasin family of mycotoxins, is a potent inhibitor of actin polymerization. Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental results. These guidelines cover the essential information on the properties of this compound, detailed protocols for stock solution preparation, and recommendations for storage and handling to ensure the integrity and activity of the compound.
Introduction to this compound
This compound is a fungal metabolite that belongs to the cytochalasin group. These compounds are known to be cell-permeable and to exert their biological effects by disrupting actin filament dynamics. The mechanism of action for cytochalasins involves binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and thereby inhibits actin polymerization[1][2]. This disruption of the actin cytoskeleton affects various cellular processes, including cell division, motility, and morphology[3]. Due to these properties, this compound and related compounds are valuable tools in cell biology research and potential starting points for drug development.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₅NO₈ | |
| Molecular Weight | 525.59 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol. Sparingly soluble in water. |
Preparation of this compound Stock Solution
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a 10 mM stock solution, which can then be further diluted to the desired working concentration in cell culture medium.
Materials
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Calculate the required amount of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 525.59 g/mol * Volume (L)
-
For 1 mL (0.001 L) of a 10 mM stock solution, you will need 5.26 mg of this compound.
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder using a precision balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.26 mg of powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
If the DMSO used was not pre-sterilized, the resulting stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions of cytochalasins are generally stable for up to six months[4].
-
Workflow for Stock Solution Preparation
Use in Cell Culture
Determining Working Concentration
The optimal working concentration of this compound will vary depending on the cell type, experimental duration, and the specific biological question being addressed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. Based on data for other cytochalasins, a typical starting range for working concentrations is between 0.1 µM and 10 µM. For instance, a working concentration of 250 nM has been shown to be effective for Cytochalasin D[5].
Diluting the Stock Solution
To prepare the working solution, the 10 mM stock solution should be diluted in pre-warmed, complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically recommended to be below 0.1% to 1%.
Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.
Mechanism of Action: Inhibition of Actin Polymerization
This compound, like other cytochalasins, disrupts the actin cytoskeleton by inhibiting actin polymerization. The primary mechanism involves the binding of the molecule to the barbed, or fast-growing, end of F-actin filaments. This binding event physically blocks the addition of G-actin monomers to the filament, effectively halting its elongation.
Safety Precautions
This compound is a potent biologically active compound and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the solid powder and concentrated stock solutions in a chemical fume hood or a biological safety cabinet to avoid inhalation of aerosols.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions to investigate its effects on cellular processes, ensuring the reliability and reproducibility of their experimental findings.
References
- 1. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 4. Cytochalasin D In solution, ≥98%, 10 mM in DMSO, from Zygosporium mansonii, cell-permeable fungal toxin | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cytochalasin D | ISB Server Wahoo [wahoo.cns.umass.edu]
Application Notes and Protocols for Phenochalasin B in Live-Cell Imaging of the Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in a multitude of cellular processes including cell motility, shape, division, and intracellular transport.[1] Small molecule inhibitors are invaluable tools for studying the intricate dynamics of the actin network.[2] Phenochalasin B, a member of the cytochalasan family of fungal metabolites, serves as a potent inhibitor of actin filament dynamics. Like its well-studied analogue, Cytochalasin B, it disrupts the normal polymerization and depolymerization cycle of actin, making it a valuable agent for investigating the functional roles of the cytoskeleton in live cells.[2][3]
These application notes provide a comprehensive guide to using this compound for the real-time visualization and analysis of the actin cytoskeleton. This document outlines the mechanism of action, provides a summary of key quantitative parameters, and offers detailed protocols for live-cell imaging experiments.
Mechanism of Action
This compound exerts its effects by directly interacting with actin filaments. The primary mechanism involves binding to the fast-growing "barbed" end of F-actin.[4] This binding action physically blocks the addition of new G-actin monomers to the filament end, thereby inhibiting filament elongation.[3][4] This disruption of actin polymerization leads to significant, observable changes in cellular morphology and dynamics, including the disassembly of stress fibers and the formation of actin aggregates.[2] While the primary effect is the inhibition of polymerization, some studies on cytochalasans have shown they can also influence the rate of actin polymerization and filament-filament interactions under specific conditions.[3][5][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for cytochalasans, primarily focusing on data available for the closely related Cytochalasin B, which serves as a strong proxy for this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental goals.
| Parameter | Value | Compound | Cell Type/System | Effect | Reference |
| Working Concentration | 2 - 10 µM | Cytochalasin B | Various | Inhibition of actin polymerization, disruption of stress fibers. | [2][3] |
| Incubation Time | 30 min - 4 hours | Cytochalasin D | CHO-K1 Cells | Observable changes in actin structures. | [7] |
| Effect on Polymerization | ~90% reduction | Cytochalasin B (2 µM) | In vitro | Reduces the rate of monomer addition to the barbed end. | [3] |
| Effect on Viscosity | 10-20% reduction | Cytochalasin B (2 µM) | In vitro | Reduces high shear viscosity of actin filaments. | [3] |
Experimental Protocols
This section details a general protocol for live-cell imaging of the actin cytoskeleton in the presence of this compound.
Protocol 1: Live-Cell Imaging of Actin Dynamics
This protocol is designed for visualizing the disruption of the actin cytoskeleton in real-time using fluorescence microscopy.
Materials and Reagents:
-
Mammalian cells (e.g., U-2 OS, HeLa, CHO-K1)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
Phenol (B47542) red-free imaging medium (e.g., Gibco™ Live Cell Imaging Solution)[8][9]
-
This compound
-
DMSO (for stock solution)
-
Actin fluorescent probe (e.g., SiR-actin, LifeAct-GFP/RFP lentivirus, or other cell-permeable actin stain)[7][10]
-
Nuclear stain (optional, e.g., Hoechst 33342)[7]
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Seed cells onto a glass-bottom imaging dish at a confluency of 50-70% to allow for clear visualization of individual cells.
-
Allow cells to adhere and grow for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Actin Labeling:
-
For cell-permeable dyes (e.g., SiR-actin): Incubate cells with the dye according to the manufacturer's instructions (typically 1-4 hours before imaging).[7][10]
-
For fluorescent protein constructs (e.g., LifeAct-GFP): Transduce or transfect cells with the construct at least 24 hours prior to imaging to allow for sufficient expression.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in phenol red-free imaging medium to the desired final working concentration (e.g., starting with a range of 2-10 µM).
-
-
Live-Cell Imaging:
-
Gently wash the cells twice with pre-warmed phenol red-free imaging medium.
-
Add fresh imaging medium to the dish. If using a nuclear stain, it can be added at this stage.
-
Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.
-
Acquire baseline images of the untreated cells, capturing the normal actin cytoskeleton structure (e.g., stress fibers, lamellipodia).
-
Carefully add the this compound-containing imaging medium to the dish.
-
Immediately begin time-lapse imaging to capture the dynamic changes in the actin cytoskeleton. Set the acquisition interval based on the expected speed of the cellular response (e.g., every 1-5 minutes for several hours).
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[11][12]
-
-
Data Analysis:
-
Observe the time-lapse movie for changes in actin structures.
-
Quantify changes in cell morphology, disappearance of stress fibers, and the formation of actin puncta or aggregates.
-
Measure changes in cell motility or other dynamic processes if applicable.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Concentration of this compound is too low. | Perform a dose-response experiment with a higher concentration range. |
| Cell type is resistant. | Increase incubation time or verify the activity of the compound on a sensitive cell line. | |
| High Background Fluorescence | Medium contains phenol red. | Use phenol red-free imaging medium for all imaging steps.[8] |
| Excess fluorescent probe. | If using a cell-permeable dye, a gentle wash step after labeling may reduce background.[9] | |
| Phototoxicity / Cell Death | Excitation light is too intense or exposure is too long. | Reduce laser power/light intensity and exposure time. Increase the time interval between acquisitions.[11] |
| Unhealthy cells prior to imaging. | Ensure optimal cell culture conditions and use cells at a low passage number. | |
| Weak Fluorescent Signal | Insufficient probe concentration or incubation time. | Optimize labeling conditions according to the manufacturer's protocol. |
| Photobleaching. | Use an anti-fade reagent compatible with live-cell imaging. Reduce the total number of time points or exposure time.[9] |
References
- 1. Live cell imaging of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochalasins induce actin polymerization in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synentec.com [synentec.com]
- 8. Live-Cell Imaging | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Treating Cancer Cell Lines with Phenochalasin B
Note to the Reader: As of the current date, publicly available research data specifically detailing the use of Phenochalasin B in cancer cell line studies is exceptionally limited. The following application notes and protocols are constructed based on the general understanding of the broader class of chalcones and the closely related, well-researched compound, Cytochalasin B. Researchers should consider this information as a foundational guide and must optimize protocols specifically for this compound as the compound becomes more characterized.
Introduction
This compound belongs to the chalcone (B49325) family, a class of natural and synthetic compounds known for their wide range of biological activities, including anti-cancer properties. Chalcones have been reported to induce apoptosis, cell cycle arrest, and inhibit metastasis in various cancer cell lines. The proposed mechanism of action for many chalcones involves the disruption of microtubule polymerization or the modulation of key signaling pathways involved in cell survival and proliferation. Given the structural similarities to other cytochalasans, it is plausible that this compound may also exert its effects through interaction with the actin cytoskeleton.
These application notes provide an overview of the potential cellular effects of this compound and offer generalized protocols for its evaluation in cancer cell line research, pending specific experimental data.
Data Presentation: Putative Effects of Chalcones on Cancer Cell Lines
The following table summarizes the reported effects of various chalcone derivatives on cancer cell lines. This data can serve as a reference for designing initial experiments with this compound.
| Cancer Cell Line | Compound Class | Reported Effects | Putative IC50 Range |
| Breast Cancer (e.g., MCF-7, MDA-MB-231) | Chalcones | Induction of apoptosis, G2/M cell cycle arrest, inhibition of tubulin polymerization.[1] | 1-20 µM |
| Lung Cancer (e.g., A549) | Chalcones | Inhibition of cell proliferation, induction of apoptosis. | 5-50 µM |
| Colon Cancer (e.g., HCT116) | Chalcones | Pro-apoptotic effects, modulation of NF-κB signaling.[2] | 2-30 µM |
| Leukemia (e.g., K562, Jurkat) | Chalcones | Induction of apoptosis, cell cycle arrest.[3] | 1-15 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines and calculating its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[4]
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[5]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for analyzing the effect of this compound on the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS (ice-cold)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the protein bands using an imaging system.
Visualization of Putative Signaling Pathways and Workflows
Due to the lack of specific data for this compound, the following diagrams represent generalized pathways and workflows relevant to chalcone and cytochalasan activity.
Caption: Generalized workflow for determining cell viability using an MTT assay.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 3. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Phenochalasin B: Application Notes and Protocols for Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenochalasin B is a member of the cytochalasan family of mycotoxins, known for their ability to bind to actin filaments and disrupt microfilament organization. This property makes this compound a valuable tool for studying cellular processes that are highly dependent on a dynamic actin cytoskeleton, such as cell migration. These application notes provide an overview of the use of this compound in common cell migration assays, including detailed protocols and expected outcomes based on the activity of closely related compounds.
Mechanism of Action: this compound, like other cytochalasans, exerts its biological effects by capping the barbed (fast-growing) ends of actin filaments. This action inhibits both the association and dissociation of actin monomers, thereby disrupting the normal dynamics of the actin cytoskeleton. The disorganization of actin filaments leads to an inhibition of cellular processes that require cytoskeletal remodeling, including cell motility, contraction, and cytokinesis.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from studies using Cytochalasin D, a closely related and well-characterized actin polymerization inhibitor. These values can serve as a starting point for designing experiments with this compound, though empirical determination of optimal concentrations is recommended.
Table 1: Effect of Cytochalasin D on Wound Healing Assay
| Cell Line | Concentration of Cytochalasin D | Incubation Time (hours) | Inhibition of Wound Closure (%) |
| Fibroblasts | 1 µg/mL | 14 | Significant inhibition |
| EPC2 | 1 µg/mL | 14 | Significant inhibition |
| CP-A | 1 µg/mL | 14 | Significant inhibition |
| HeLa | 1 µg/mL | 14 | Significant inhibition |
| Swiss 3T3 | 1 µg/mL | 14 | Significant inhibition |
| HME1 | 1 µg/mL | 14 | Significant inhibition |
| MCF 10A | 1 µg/mL | 14 | Significant inhibition |
| MDA-MB-231 | 1 µg/mL | 14 | Significant inhibition |
Data compiled from studies demonstrating the general inhibitory effect of cytochalasins on cell migration.[1][2][3]
Table 2: Effect of Cytochalasin D on Transwell Migration Assay
| Cell Line | Concentration of Cytochalasin D | Incubation Time (hours) | Inhibition of Migration (%) |
| Corneal Epithelium | Various concentrations | Not specified | Dose-dependent inhibition |
Note: Specific percentage inhibition is highly dependent on cell type, pore size, and chemoattractant used. The provided data indicates a qualitative inhibitory effect.[4]
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Materials:
-
Cells of interest
-
Culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200) or a dedicated scratch tool
-
Culture medium with and without serum
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells until they reach 100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the growth medium with a low-serum or serum-free medium and incubate for 2-4 hours before creating the scratch.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor the closure of the scratch.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay (Boyden Chamber)
The transwell assay is used to assess the chemotactic response of cells to a chemoattractant.
Materials:
-
Transwell inserts (select pore size based on cell type, e.g., 8 µm for many cancer cell lines)
-
24-well plates
-
Cells of interest
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Preparation of Chambers: Place the transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the chemoattractant to the lower chamber.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium to a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a staining solution like Crystal Violet for 10-15 minutes.
-
Washing: Gently wash the insert in water to remove excess stain.
-
Imaging and Quantification: Allow the membrane to dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields to determine the average number of migrated cells per field.
Signaling Pathways
This compound's primary mechanism of inhibiting cell migration is through the disruption of the actin cytoskeleton. This disruption has downstream effects on key signaling pathways that regulate cell motility, such as the Rho GTPase and ERK pathways.
1. Disruption of Actin Dynamics and Rho GTPase Signaling
Cell migration is driven by the coordinated regulation of small Rho GTPases, including RhoA, Rac1, and Cdc42. These molecules act as molecular switches to control actin organization and cell polarity. By disrupting actin polymerization, this compound interferes with the downstream effects of these GTPases, leading to a loss of migratory capacity.
2. Potential Crosstalk with the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell migration.[5][6] ERK signaling can influence the actin cytoskeleton and focal adhesions. While direct modulation of the ERK pathway by this compound is not well-documented, disruption of the actin cytoskeleton can indirectly affect ERK signaling and its role in promoting cell motility.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochalasin B inhibition of endothelial proliferation at wound edges in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of cytochalasins B and D and colchicine on migration of the corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic regulation of extracellular signal-regulated kinase (ERK) by protein phosphatase 2A regulatory subunit B56γ1 in nuclei induces cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK signalling as a regulator of cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Apoptosis Induction by Phenochalasin B
Introduction
Phenochalasin B is a member of the cytochalasin family of mycotoxins, known for their ability to disrupt actin polymerization.[1] Emerging research indicates that beyond their effects on the cytoskeleton, various cytochalasins possess profound anticancer activity, including the ability to induce apoptosis, or programmed cell death.[1][2] These compounds appear to preferentially damage malignant cells while having minimal effects on normal cells.[1] Understanding the mechanisms by which this compound induces apoptosis is critical for its evaluation as a potential therapeutic agent. These application notes provide a comprehensive guide for researchers to assess the apoptotic effects of this compound in cancer cell lines.
The primary mechanism of apoptosis induction by related compounds like Cytochalasin B involves the intrinsic, or mitochondrial, pathway.[2] This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes. Key protein families, such as the Bcl-2 family, play a crucial regulatory role in this process.
This document outlines detailed protocols for three fundamental assays used to quantify and characterize apoptosis:
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells by detecting phosphatidylserine (B164497) externalization.
-
Caspase Activity Assay: To measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Western Blotting: To analyze changes in the expression levels of key apoptosis-regulating proteins, including the Bcl-2 family and caspase cleavage products.
Apoptotic Signaling Pathway Induced by this compound
The diagram below illustrates the proposed intrinsic apoptotic pathway initiated by this compound, based on evidence from related cytochalasins. The process begins with cellular stress, leading to the modulation of Bcl-2 family proteins, which control the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c, activating the caspase cascade that culminates in cell death.
Data Presentation
The following tables summarize representative quantitative data from experiments assessing apoptosis induced by this compound in a hypothetical cancer cell line (e.g., HeLa cells) after 24 hours of treatment.
Table 1: Cell Viability Analysis by Annexin V/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (5 µM) | 65.7 ± 3.5 | 20.1 ± 2.4 | 14.2 ± 1.9 |
| This compound (10 µM) | 30.4 ± 4.2 | 45.8 ± 3.1 | 23.8 ± 2.7 |
| Staurosporine (1 µM) | 15.1 ± 2.8 | 55.6 ± 4.5 | 29.3 ± 3.3 |
Data are presented as mean ± standard deviation (n=3). Staurosporine is used as a positive control for apoptosis induction.
Table 2: Caspase-3/7 Activity
| Treatment Group | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 ± 0.12 |
| This compound (5 µM) | 3.5 ± 0.4 |
| This compound (10 µM) | 8.2 ± 0.9 |
| Staurosporine (1 µM) | 12.5 ± 1.3 |
Activity is measured using a fluorometric assay and normalized to the control group. Data are presented as mean ± standard deviation (n=3).
Table 3: Western Blot Densitometry Analysis
| Treatment Group | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2 (Fold Change) | Bax (Fold Change) |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 6.8 | 5.4 | 0.4 | 2.5 |
Protein levels are quantified by densitometry and normalized to a loading control (e.g., β-actin). Values represent the fold change relative to the vehicle control group.
Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by flow cytometry, based on the translocation of phosphatidylserine to the outer cell membrane.
Workflow Diagram
A. Materials
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
-
Microcentrifuge
B. Procedure
-
Induce Apoptosis: Seed cells and treat with various concentrations of this compound for the desired time. Include a vehicle-treated negative control and a positive control (e.g., staurosporine).
-
Harvest Cells:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity. Collect cells by centrifugation.
-
-
Wash Cells: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again. Carefully discard the supernatant.
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with deionized water.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour for best results.
C. Data Interpretation
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases 3 and 7, which are central to the apoptotic process. The assay uses a substrate that releases a fluorescent molecule upon cleavage by active caspases.
Workflow Diagram
A. Materials
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
Assay Buffer
-
Dithiothreitol (DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation ~380 nm, Emission ~440 nm)
B. Procedure
-
Induce Apoptosis: Treat cells with this compound as described in Protocol 1.
-
Prepare Lysates:
-
Collect 1-5 x 10⁶ cells per sample by centrifugation.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Assay Reaction:
-
In a 96-well black plate, add 50 µL of Assay Buffer to each well.
-
Add 20-50 µg of protein lysate to each well. Adjust the volume with Cell Lysis Buffer to a final volume of 95 µL.
-
Prepare the substrate solution according to the manufacturer's instructions (typically containing DTT).
-
Initiate the reaction by adding 5 µL of the caspase substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a microplate reader.
C. Data Interpretation
-
Calculate the fold-increase in caspase activity by comparing the relative fluorescence units (RFU) of treated samples to the vehicle control after subtracting background fluorescence.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as members of the Bcl-2 family and cleaved caspases.
Workflow Diagram
A. Materials
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
B. Procedure
-
Protein Extraction: Lyse treated and control cells in RIPA buffer. Quantify protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended antibodies include those targeting:
-
Anti-apoptotic: Bcl-2, Bcl-xL
-
Pro-apoptotic: Bax, Bak
-
Execution Markers: Caspase-3 (full-length and cleaved), PARP (full-length and cleaved)
-
Loading Control: β-actin, GAPDH
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
C. Data Interpretation
-
The presence of cleaved forms of caspase-3 and PARP indicates active apoptosis.
-
A decrease in anti-apoptotic proteins (Bcl-2) and/or an increase in pro-apoptotic proteins (Bax) suggests involvement of the mitochondrial pathway.
-
Quantify band intensity using densitometry software and normalize to the loading control to determine relative protein expression.
References
experimental use of Phenochalasin B in anti-cancer research
Acknowledgment of Topic and Initial Findings
Topic: Experimental Use of Phenochalasin B in Anti-Cancer Research
Initial literature searches have revealed a significant scarcity of specific research published on "this compound." The available body of scientific literature predominantly focuses on a closely related and extensively studied compound, Cytochalasin B , for its anti-cancer properties. Cytochalasins, as a class of mycotoxins, are well-documented for their ability to disrupt actin polymerization, a mechanism with profound implications for cancer cell division, motility, and survival.
Given the limited specific data on this compound, this document will proceed by providing detailed application notes and protocols for Cytochalasin B as a representative and well-researched member of the chalasin family. The methodologies and principles outlined herein are broadly applicable and can serve as a foundational framework for initiating research on novel or less-studied derivatives such as this compound.
Application Notes: The Role of Cytochalasin B in Anti-Cancer Research
Introduction
Cytochalasin B is a cell-permeable mycotoxin that has garnered significant interest in oncology research due to its potent anti-proliferative and pro-apoptotic effects.[1] Its primary mechanism of action involves the inhibition of actin filament polymerization, which is critical for various cellular processes that are often dysregulated in cancer, such as cell division, migration, and invasion.[1] Research has demonstrated its efficacy in various cancer cell lines, making it a valuable tool for studying the role of the cytoskeleton in cancer biology and for exploring novel therapeutic strategies.[1]
Mechanism of Action
Cytochalasin B exerts its anti-cancer effects primarily by disrupting the cellular cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting polymerization. This disruption of the actin microfilament network leads to:
-
Inhibition of Cell Division (Cytokinesis): As actin is a key component of the contractile ring that separates daughter cells during mitosis, its disruption leads to failed cell division and can induce cell cycle arrest.
-
Induction of Apoptosis: Disruption of the cytoskeleton can trigger programmed cell death through various signaling pathways.
-
Reduced Cell Motility and Invasion: The integrity of the actin cytoskeleton is essential for cell movement, and its disruption impairs the ability of cancer cells to metastasize.
The downstream effects of actin disruption can influence several key signaling pathways implicated in cancer progression.
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) values of various anti-cancer compounds, including those with mechanisms related to cytoskeletal disruption, across different cancer cell lines. This data is provided to offer a comparative context for the potency of such agents. Note: Specific IC50 values for this compound are not available in the cited literature; the data presented is for comparative compounds.
| Compound/Extract | Cell Line | IC50 (µM) | Incubation Time (h) |
| PEGylated Phenothiazine (B1677639) (PP) | HeLa (Cervical Cancer) | 229.1 | Not Specified |
| PEGylated Phenothiazine (PP) | MeWo (Skin Cancer) | 251.9 | Not Specified |
| PEGylated Phenothiazine (PPO) | HepG2 (Liver Cancer) | 161.3 | Not Specified |
| PEGylated Phenothiazine (PPO) | MCF7 (Breast Cancer) | 131.7 | Not Specified |
| Podophyllotoxin Acetate | NCI-H1299 (Lung Cancer) | 0.0076 | 72 |
| Podophyllotoxin Acetate | A549 (Lung Cancer) | 0.0161 | 72 |
| Parthenolide | SiHa (Cervical Cancer) | 8.42 | Not Specified |
| Parthenolide | MCF-7 (Breast Cancer) | 9.54 | Not Specified |
This table compiles data from various sources to provide a reference for the cytotoxic potential of different anti-cancer agents.[2][3]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[4][5][6] The concentration of the formazan, which is dissolved in a solubilization solution, is proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or Cytochalasin B) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can also be measured and subtracted.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is essential for understanding how this compound affects the expression or phosphorylation status of proteins in key signaling pathways (e.g., apoptosis-related proteins like Bcl-2 and Bax, or cell cycle regulators).
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[10]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
References
- 1. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Phenochalasin B-Induced Cell Cycle Arrest
A- Introduction
Phenochalasin B, a member of the cytochalasin family of mycotoxins, is a potent biological agent that disrupts actin filament dynamics, leading to a variety of cellular effects.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to induce cell cycle arrest. The primary mechanism of action involves the inhibition of actin polymerization, which interferes with crucial cellular processes including cytokinesis and cell motility.[2][3] Notably, studies on the related compound Cytochalasin B have demonstrated its ability to induce cell cycle arrest, particularly in the S phase, and to trigger apoptosis in various cancer cell lines.[4] These characteristics make this compound a valuable tool for studying cell cycle regulation and a potential candidate for anticancer drug development.
B- Mechanism of Action
This compound exerts its biological effects primarily by capping the barbed, fast-growing ends of actin filaments.[3] This action prevents the addition of new actin monomers, thereby disrupting the dynamic equilibrium of the actin cytoskeleton.[5] The integrity of the actin cytoskeleton is crucial for the formation and function of the contractile ring during cytokinesis, the final stage of cell division. By inhibiting actin filament dynamics, this compound effectively blocks cytoplasmic division, leading to the accumulation of multinucleated cells and cell cycle arrest.[2]
Signaling Pathway
The disruption of the actin cytoskeleton by this compound can initiate signaling cascades that lead to cell cycle arrest and, in some cases, apoptosis. While the precise signaling pathway for this compound is not fully elucidated, the effects of cytoskeletal stress on cell cycle progression are known to involve various checkpoint proteins. The following diagram illustrates a plausible signaling pathway based on the known effects of actin disruption.
Caption: Signaling pathway of this compound inducing cell cycle arrest.
C- Quantitative Data Summary
The following table summarizes the cytotoxic and cell cycle arrest effects of Cytochalasin B, a closely related compound, on various cell lines. This data can serve as a starting point for designing experiments with this compound.
| Cell Line | Compound | Concentration | Effect | Reference |
| HeLa | Cytochalasin B | 7.9 µM | IC50 for cytotoxicity | [4] |
| HeLa | Cytochalasin B | Not specified | S-phase cell cycle arrest | [4] |
| L929 (mouse fibroblast) | Cytochalasin B derivatives | > 10 µM | IC50 for cytotoxicity | [6] |
| KB3.1 (human cervix carcinoma) | Cytochalasin B derivatives | > 10 µM | IC50 for cytotoxicity | [6] |
| B16 (mouse melanoma) | Thioridazine (a phenothiazine) | 25 µM | 71.3% DNA fragmentation | [7] |
| B16 (mouse melanoma) | Thioridazine (a phenothiazine) | 50 µM | 87.2% DNA fragmentation | [7] |
D- Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining.[8]
-
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Complete culture medium
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[8]
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.[8]
-
Incubate at 4°C for at least 30 minutes.[8]
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[8]
-
Wash the cells twice with PBS.[8]
-
Resuspend the cell pellet in 1 mL of PBS containing 100 µL of RNase A (100 µg/mL).[8]
-
Incubate at 37°C for 30 minutes.
-
Add 400 µL of PI staining solution (50 µg/mL).[8]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer.[8] The data can be analyzed using software such as ModFit or FlowJo to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
-
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on the cell cycle.
Caption: Experimental workflow for this compound cell cycle studies.
E- Apoptosis Assays
Disruption of the cell cycle can lead to apoptosis. It is therefore recommended to assess for apoptosis in this compound-treated cells.
Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells of interest
-
6-well plates
-
This compound
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as described for cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
This compound is a valuable tool for inducing cell cycle arrest through the disruption of actin filament dynamics. The protocols and data provided in this document offer a comprehensive guide for researchers to investigate its effects on various cell lines. Careful optimization of concentration and treatment time is crucial for achieving the desired cellular response. Further investigation into the specific signaling pathways activated by this compound will enhance its utility in cell biology research and drug discovery.
References
- 1. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 2. Cytochalasin B | C29H37NO5 | CID 5311281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenothiazines induce apoptosis in a B16 mouse melanoma cell line and attenuate in vivo melanoma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: Developing Phenochalasin B Analogues for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel Phenochalasin B analogues with enhanced potency as potential therapeutic agents. This document outlines detailed protocols for the synthesis, biological evaluation, and mechanistic analysis of these compounds.
Introduction
This compound, a member of the cytochalasan family of mycotoxins, has garnered significant interest in the field of drug discovery due to its potent biological activities, including anticancer and migrastatic effects.[1][2] These effects are primarily attributed to its ability to inhibit actin polymerization, a critical process in cell division, motility, and maintenance of cell shape.[3][4][5] The development of this compound analogues aims to improve its therapeutic index by enhancing potency against cancer cells while minimizing toxicity to normal cells. Structure-activity relationship (SAR) studies have revealed that modifications to the macrocyclic ring and the perhydroisoindolone core can significantly impact biological activity, highlighting the potential for targeted chemical synthesis to generate analogues with superior pharmacological properties.[1][6]
Data Presentation: Potency of this compound and its Analogues
The following table summarizes the in vitro cytotoxic activity of this compound and various cytochalasan analogues against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cytochalasin B | HeLa (Cervical Cancer) | 7.9 | [1] |
| Cytochalasin D | Various | 20-fold more toxic than Cytochalasin B in mice | [1] |
| Diol 23a (analogue) | BLM (Melanoma) | 9.41 | [2] |
| Cytochalasin Analogue 17 | BLM (Melanoma) | >50 | [2] |
| Cytochalasin Analogue 20 | BLM (Melanoma) | >50 | [2] |
| Cytochalasin Analogue 22 | BLM (Melanoma) | >50 | [2] |
| Cytochalasin Analogue 23b | BLM (Melanoma) | >50 | [2] |
| Cytochalasin Analogue 24 | BLM (Melanoma) | >50 | [2] |
| Cytochalasin Analogue 25 | BLM (Melanoma) | >50 | [2] |
| Cytochalasin Analogue 26 | BLM (Melanoma) | >50 | [2] |
| Cytochalasin Analogue 27 | BLM (Melanoma) | >50 | [2] |
| Cytochalasin Analogue 28 | BLM (Melanoma) | >50 | [2] |
| Cytochalasin Analogue 29 | BLM (Melanoma) | >50 | [2] |
| Cytochalasin Analogue 30 | BLM (Melanoma) | >50 | [2] |
Experimental Protocols
General Synthesis of this compound Analogues
A general approach to the synthesis of this compound analogues involves the modification of the parent molecule at key positions, such as the C-7 and C-20 hydroxyl groups and the N-2 position of the isoindolone core. The following protocol is a representative example for the synthesis of 7-O-acetyl cytochalasin B.
Materials:
-
Cytochalasin B
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
4-Dimethylaminopyridine (DMAP)
-
Acetic anhydride
-
Hydrofluoric acid (HF)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Dichloromethane (B109758) (CH2Cl2)
-
Methanol (B129727) (MeOH)
-
Potassium carbonate (K2CO3)
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the C-20 Hydroxyl Group:
-
Dissolve Cytochalasin B in dichloromethane (CH2Cl2).
-
Add imidazole and a sub-stoichiometric amount of DMAP.
-
Add TBSCl and stir the reaction at 40°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the product by silica gel chromatography to obtain 20-O-TBS-cytochalasin B.
-
-
Acetylation of the C-7 Hydroxyl Group:
-
Dissolve the 20-O-TBS-cytochalasin B in CH2Cl2.
-
Add triethylamine, a stoichiometric amount of DMAP, and a three-fold excess of acetic anhydride.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, work up the reaction and purify the product to yield 7-O-acetyl-20-O-TBS-cytochalasin B.
-
-
Deprotection of the C-20 Hydroxyl Group:
-
Dissolve the 7-O-acetyl-20-O-TBS-cytochalasin B in a suitable solvent.
-
Add a mixture of HF:TBAF (3:1) to remove the TBS protecting group.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully and purify the final product, 7-O-acetyl cytochalasin B, by silica gel chromatography.
-
Alternative Deprotection for Diacetylated Intermediate:
-
Double Acetylation: Treat Cytochalasin B with a five-fold excess of acetyl chloride in the presence of triethylamine and a stoichiometric amount of DMAP to obtain 7,20-O,O'-diacetyl cytochalasin B.
-
Selective Deprotection: Treat the diacetylated compound with 1.2 equivalents of K2CO3 in anhydrous methanol to selectively cleave the acetyl group at the C-20 position, yielding 7-O-acetyl cytochalasin B.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Actin Polymerization Assay
This assay measures the effect of this compound analogues on the polymerization of actin in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.
Materials:
-
Rabbit skeletal muscle actin
-
Pyrene-labeled actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x Polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound analogues (dissolved in DMSO)
-
Fluorometer and microcuvettes
Procedure:
-
Actin Preparation:
-
Prepare a stock solution of monomeric (G-)actin by resuspending lyophilized actin in G-buffer on ice.
-
Prepare a working solution of actin containing 5-10% pyrene-labeled actin.
-
-
Assay Setup:
-
In a microcuvette, mix the G-actin/pyrene-actin solution with G-buffer and the this compound analogue at the desired concentration. Include a vehicle control (DMSO).
-
Incubate the mixture for a few minutes at room temperature to allow the compound to interact with the G-actin.
-
-
Initiation of Polymerization:
-
Initiate actin polymerization by adding 1/10th volume of 10x polymerization buffer to the cuvette and mix quickly.
-
-
Fluorescence Measurement:
-
Immediately place the cuvette in the fluorometer and record the fluorescence intensity over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.
-
Monitor the fluorescence until the polymerization reaction reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Compare the polymerization curves of the treated samples to the control to determine the inhibitory or enhancing effect of the analogues on actin polymerization.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound and its analogues primarily exert their cytotoxic effects by disrupting the actin cytoskeleton. This disruption can trigger downstream signaling cascades leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways potentially modulated by this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Phenochalasin B solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenochalasin B. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the cytochalasan family of mycotoxins.[1] Like other cytochalasins, its primary mechanism of action is the inhibition of actin polymerization.[2] It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the formation and dynamics of the actin cytoskeleton.[2] This disruption of the actin network interferes with various cellular processes, including cell division, migration, and maintenance of cell shape.
Q2: What are the primary challenges when working with this compound in aqueous solutions?
The main challenge is its low solubility in aqueous buffers. This compound is a hydrophobic molecule, which often leads to precipitation when a concentrated stock solution (typically in an organic solvent) is diluted into an aqueous medium such as cell culture media or phosphate-buffered saline (PBS). This can result in inaccurate experimental concentrations and misleading results.
Q3: What is the recommended solvent for making a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of cytochalasins due to their good solubility in this organic solvent. Ethanol can also be used. It is crucial to use anhydrous, high-purity DMSO to ensure the best possible dissolution and stability of the compound.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
The tolerance to DMSO varies among different cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cells. It is essential to always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential effects of the solvent itself.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving precipitation issues with this compound in aqueous buffers.
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A precipitate forms immediately after adding the this compound stock solution to the aqueous buffer or cell culture medium.
Cause: This "crashing out" effect occurs when the hydrophobic compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.
Solutions:
-
Reduce Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. Try lowering the final working concentration.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of the DMSO stock in your pre-warmed (37°C) aqueous buffer or media. Then, add this intermediate dilution to the final volume.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This allows for a more gradual solvent exchange and can prevent localized high concentrations that lead to precipitation.
-
Use of a Surfactant: In some instances, a low concentration of a biocompatible surfactant, such as Pluronic® F-68, may help to increase the solubility of hydrophobic compounds. However, this should be tested for its effect on your specific cell line and experiment.
Issue 2: Delayed Precipitation
Symptom: The solution is initially clear after dilution but becomes cloudy or a precipitate forms after some time in the incubator.
Cause: Changes in temperature, pH, or interactions with components of the cell culture medium over time can lead to a decrease in the solubility of the compound.
Solutions:
-
Check for Media Compatibility: this compound may interact with certain components in your specific cell culture medium. If possible, test the solubility in different media formulations.
-
pH Stability: Ensure the pH of your final solution remains stable. Drastic changes in pH can affect the solubility of the compound.
-
Serum Content: The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are working in serum-free conditions, this might contribute to the precipitation. Consider if a low percentage of serum is permissible for your experiment.
Quantitative Data Summary
| Solvent | Approximate Solubility of Cytochalasin B |
| DMSO | ~20 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| 1:20 solution of DMF:PBS (pH 7.2) | ~0.05 mg/mL |
Note: It is highly recommended to perform a solubility test for this compound in your specific experimental conditions to determine its maximum soluble concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 525.6 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.26 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Intermediate Dilution (100 µM):
-
Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed cell culture medium.
-
Gently mix by pipetting up and down.
-
-
Final Dilution (10 µM):
-
Add the desired volume of the 100 µM intermediate solution to your cell culture vessel containing pre-warmed medium. For example, to make 1 mL of 10 µM solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
Gently swirl the plate or flask to ensure even distribution.
-
-
Visualizations
General Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway: General Inhibition of Actin Polymerization
Caption: General mechanism of actin polymerization inhibition.
References
overcoming off-target effects of Phenochalasin B in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential off-target effects of Phenochalasin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable mycotoxin that belongs to the cytochalasan family. Its primary and well-documented mechanism of action is the inhibition of actin polymerization. It binds to the barbed (fast-growing) end of filamentous actin (F-actin), preventing the addition of new actin monomers to the filament. This disruption of the actin cytoskeleton leads to changes in cell morphology, inhibition of cell motility, and blockade of cytokinesis.
Q2: What are the known or suspected off-target effects of this compound?
While specific off-target profiling for this compound is limited in the literature, data from the closely related and extensively studied Cytochalasin B and D suggest potential off-target activities. The most well-characterized off-target effect is the inhibition of glucose transport across the cell membrane.[1][2] Other potential off-target effects of the cytochalasan class include modulation of various signaling pathways and interactions with other cellular proteins, though these are less well-defined.
Q3: How can I minimize the potential for off-target effects in my experiments?
Minimizing off-target effects is crucial for the correct interpretation of experimental results. Here are several strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect (i.e., actin disruption) in your specific cell type and assay. Using excessive concentrations increases the likelihood of engaging off-target proteins.
-
Time-Course Experiments: Limit the duration of exposure to this compound to the shortest time necessary to observe the desired phenotype. Prolonged exposure can lead to the accumulation of secondary, potentially off-target, effects.
-
Perform Rescue Experiments: If possible, a rescue experiment can provide strong evidence for on-target activity. For example, if this compound inhibits a cellular process, and you can rescue this inhibition by overexpressing a form of actin that is resistant to this compound, it strongly suggests the effect is on-target.
-
Genetic Validation (CRISPR/Cas9): The gold standard for validating the on-target effect of an inhibitor is to use genetic tools. Knocking out the putative target (in this case, a key regulator of actin dynamics that is hypothesized to be affected) should phenocopy the effect of the inhibitor.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| Unexpected cell death or cytotoxicity at concentrations intended to only disrupt actin. | 1. Off-target toxicity. 2. Cell type is particularly sensitive. 3. Secondary effects of prolonged actin disruption. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below this threshold. 2. Lower the concentration of this compound and/or reduce the incubation time. 3. Use an alternative, less toxic actin inhibitor as a control. |
| Phenotype observed with this compound is not replicated with other actin inhibitors (e.g., Latrunculin A). | 1. The observed phenotype is due to an off-target effect of this compound. 2. The inhibitors have different potencies or kinetics in your system. | 1. Investigate potential off-target effects, such as inhibition of glucose transport. Test if providing an alternative energy source mitigates the phenotype. 2. Perform a dose-response curve for each inhibitor to ensure you are using equipotent concentrations for disrupting the actin cytoskeleton. |
| Difficulty in interpreting results due to pleiotropic effects (multiple, seemingly unrelated cellular changes). | Disruption of the actin cytoskeleton, a central cellular component, can have widespread downstream consequences. | 1. Focus on early time points after treatment to distinguish primary effects from secondary consequences. 2. Use live-cell imaging to observe the dynamics of the cellular response to this compound. 3. Employ a systems-level approach (e.g., proteomics, transcriptomics) to identify pathways affected at early time points. |
| Variability in results between experiments. | 1. Inconsistent drug concentration. 2. Cell passage number and confluency can affect the actin cytoskeleton and drug sensitivity. 3. Variability in reagent quality. | 1. Prepare fresh dilutions of this compound from a validated stock for each experiment. 2. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. 3. Ensure all reagents are of high quality and stored correctly. |
Quantitative Data on Cytochalasans
Note: Specific quantitative binding data for this compound is limited. The following tables provide data for the closely related Cytochalasin B and D as a reference. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific system.
Table 1: On-Target Activity of Cytochalasans on Actin Polymerization
| Compound | Assay Condition | IC50 / Kd | Reference |
| Cytochalasin B | Inhibition of actin filament elongation (in the absence of ATP) | ~4 x 10-8 M (Kd) | [3] |
| Cytochalasin D | Inhibition of actin filament elongation (in the absence of ATP) | ~1 x 10-9 M | [3] |
| Cytochalasin B | Inhibition of actin polymerization | ~2 µM | [4] |
Table 2: Off-Target Activity of Cytochalasin B
| Target | Cell Type / System | IC50 | Reference |
| Glucose Transporter (GLUT1) | Human Embryonic Kidney (HEK) 293 cells | In the nanomolar range | |
| Kv1.5 Blocker | N/A | 4 µM |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin
This protocol allows for the visualization of the actin cytoskeleton to confirm the on-target effect of this compound.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound (and vehicle control, DMSO) for the appropriate time.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Staining: Dilute the fluorescently-conjugated phalloidin in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Nuclear Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration at which this compound becomes cytotoxic to the cells.
Materials:
-
Cells in culture
-
This compound stock solution (in DMSO)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 3: CRISPR/Cas9-Mediated Knockout and Rescue Experiment
This is an advanced protocol to validate that the phenotype observed with this compound is indeed due to its on-target effect. This example assumes the target of interest is a protein believed to be involved in the cellular process affected by this compound and actin dynamics.
Part 1: Gene Knockout
-
gRNA Design: Design and clone a guide RNA (gRNA) targeting a critical exon of your gene of interest into a Cas9-expressing vector.
-
Transfection: Transfect the Cas9/gRNA construct into your cells.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using antibiotic resistance or FACS) and isolate single-cell clones.
-
Validation of Knockout: Expand the clones and validate the knockout at the genomic (sequencing), transcript (RT-qPCR), and protein (Western blot or immunofluorescence) levels.
-
Phenotypic Analysis: Analyze the knockout clones for the same phenotype observed with this compound treatment.
Part 2: Rescue Experiment
-
Rescue Construct: Create a rescue plasmid that expresses the cDNA of your gene of interest. This cDNA should be made resistant to the gRNA by introducing silent mutations in the gRNA target sequence.
-
Transfection of Knockout Cells: Transfect the rescue construct into the validated knockout cell line.
-
Selection and Validation: Select for cells that have successfully integrated the rescue construct and validate the re-expression of the protein.
-
Phenotypic Rescue Analysis: Assess whether the re-expression of the target protein reverses the phenotype observed in the knockout cells.
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Logic diagram for troubleshooting off-target effects.
Caption: Workflow for on-target effect validation.
References
- 1. Cytochalasin B Modulates Nanomechanical Patterning and Fate in Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 3. Cytochalasin inhibits the rate of elongation of actin filament fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Phenochalasin B cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenochalasin B. The information aims to help minimize its cytotoxic effects on non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ between cancerous and non-cancerous cells?
A1: this compound, a member of the cytochalasin family, is known to primarily act as an inhibitor of actin polymerization.[1][2] By binding to the barbed end of actin filaments, it disrupts the formation of the microfilament network, which is crucial for various cellular processes including cell division, motility, and maintenance of cell shape.[1][3]
The differential effect between cancerous and non-cancerous cells may lie in their cell cycle regulation. Studies on the related compound Cytochalasin B have shown that normal cells, when exposed to the drug, can enter a quiescent state (G0 phase), halting cell division and thus protecting themselves from the cytotoxic effects that are most pronounced in rapidly dividing cells.[4] In contrast, many cancer cells have dysfunctional cell cycle checkpoints and continue to attempt division in the presence of the drug, leading to mitotic catastrophe and apoptosis.[4][5]
Q2: I am observing high cytotoxicity in my non-cancerous control cell line. What are the possible reasons and how can I troubleshoot this?
A2: High cytotoxicity in non-cancerous cells can be due to several factors:
-
Concentration: The concentration of this compound may be too high for the specific non-cancerous cell line being used.
-
Exposure Time: Prolonged exposure can lead to increased toxicity.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic agents.
-
Experimental Conditions: Factors such as cell density and media composition can influence the outcome.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) for both your cancerous and non-cancerous cell lines. This will help you identify a therapeutic window where you can maximize cancer cell death while minimizing toxicity to normal cells.
-
Optimize Exposure Time: Conduct a time-course experiment to find the optimal incubation time.
-
Select a Less Sensitive Non-Cancerous Cell Line: If possible, test a different non-cancerous cell line from a similar tissue origin to see if the sensitivity is cell-type specific.
-
Review Experimental Protocol: Ensure that your protocol for the cytotoxicity assay (e.g., MTT, XTT) is optimized and that you are using appropriate controls.
Q3: Are there any known agents that can be co-administered with this compound to protect non-cancerous cells?
A3: While specific cytoprotective agents for co-administration with this compound are not well-documented in the currently available literature, general strategies for protecting normal cells from chemotherapy-induced cytotoxicity can be considered. These approaches, however, would require experimental validation for this compound. Potential strategies include the use of antioxidants to mitigate oxidative stress, which is a common mechanism of chemotherapy-induced damage.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding, pipetting errors, or reagent variability. | Ensure uniform cell seeding density. Use calibrated pipettes and ensure thorough mixing of reagents. Prepare fresh reagents for each experiment. |
| IC50 values for this compound are inconsistent with expected results. | Different experimental conditions (e.g., incubation time, cell passage number), or incorrect data analysis. | Standardize your experimental protocol. Always use cells within a similar passage number range. Use a consistent method for calculating IC50 values. |
| Difficulty in establishing a therapeutic window between cancerous and non-cancerous cells. | The intrinsic selectivity of this compound for the chosen cell lines is low. | Consider combination therapies. Explore the use of agents that may sensitize the cancer cells to this compound or protect the non-cancerous cells. |
Quantitative Data
Table 1: Comparative IC50 Values of Cytochalasin B in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Carcinoma | 7.9 | [5] |
| ZR-75-1 | Human Breast Cancer | Induces cytotoxicity at 10-20 µM | [6] |
| MCF 10A | Human Normal Breast Epithelial | No significant cytotoxicity at 10-20 µM | [6] |
Note: Data for this compound is limited. The table presents data for the closely related compound Cytochalasin B to provide a preliminary understanding of potential selective cytotoxicity.
Experimental Protocols
Protocol 1: Determining IC50 Values using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed both cancerous and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining IC50 values of this compound.
Caption: Proposed differential signaling of this compound.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. rsc.org [rsc.org]
- 4. Effect of cytochalasin B on somatic cell hybrids between normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting Phenochalasin B Variability in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results when using Phenochalasin B. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable mycotoxin that primarily functions as an inhibitor of actin polymerization.[1] It achieves this by blocking the addition of actin monomers to the fast-growing "barbed" end of actin filaments.[2][3][4] This disruption of the actin cytoskeleton leads to various cellular effects, including inhibition of cell division, movement, and the induction of nuclear extrusion.[1][3][5]
Q2: Why am I seeing significant variability in cytotoxicity (IC50 values) across different cell lines?
The cellular response to this compound can be highly dependent on the specific cell type.[6] Different cell lines may exhibit varying states of actin polymerization and express different levels of actin-binding proteins, which can modify the effects of the compound.[6][7] For instance, the IC50 of Cytochalasin B, a related compound, was found to be 7.9 µM in HeLa cells.[5] It is crucial to empirically determine the optimal concentration for each cell line used in your experiments.
Q3: My results are inconsistent between experiments, even with the same cell line. What could be the cause?
Several factors can contribute to inter-experimental variability:
-
Cell Density and Culture Conditions: The state of actin polymerization can be influenced by cell density and other culture conditions.[6] Ensure consistent cell seeding densities and culture conditions across all experiments.
-
Compound Stability and Storage: Improper storage of this compound can lead to degradation and loss of activity. It is essential to follow the manufacturer's recommendations for storage temperature and handling.
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can have its own cellular effects. Always include a vehicle control (cells treated with the same concentration of solvent) in your experiments to account for these effects.
Q4: At what concentration should I use this compound?
The effective concentration of this compound is highly dependent on the cell type and the specific biological question being investigated.[6] Low concentrations (e.g., 0.1 ng/ml of the related Cytochalasin B) have been shown to strengthen the permeability barrier in MDCK-I cells, while higher concentrations (e.g., 1 µg/ml) lead to a decrease in epithelial resistance.[8] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpected or No Effect on Actin Polymerization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.[6] |
| Compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly. |
| Cell Type Specificity | The effect on actin can vary between cell lines.[6] Consider using a positive control cell line known to be sensitive to this compound. |
| Assay Sensitivity | The method used to measure actin polymerization may not be sensitive enough. Consider alternative methods like phalloidin (B8060827) staining followed by fluorescence microscopy or flow cytometry.[7] |
Issue 2: High Variability in Apoptosis Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Incubation Time | Optimize the incubation time with this compound. Apoptosis is a time-dependent process.[5] |
| Sub-optimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can show variable responses. |
| Assay-Specific Issues | Different apoptosis assays measure different events (e.g., caspase activation, DNA fragmentation). Ensure the chosen assay is appropriate for your experimental question and validate with a positive control. |
| Secondary Necrosis | At high concentrations or long incubation times, apoptosis can progress to secondary necrosis, which can affect assay results. Consider using an assay that can distinguish between apoptosis and necrosis. |
Issue 3: Inconsistent Cell Cycle Arrest Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Synchronization | If studying specific cell cycle phases, ensure your cell synchronization protocol is efficient and reproducible. |
| Flow Cytometry Staining | Optimize staining protocols for DNA content analysis (e.g., propidium (B1200493) iodide or DAPI concentration and incubation time).[9][10] |
| Data Analysis Gating | Be consistent with the gating strategy used in flow cytometry analysis to define different cell cycle phases. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that could influence cell cycle progression. Correlate cell cycle data with viability assays. |
Data Presentation
Table 1: Reported Effects of Cytochalasins on Actin and Cellular Processes
| Compound | Concentration | Cell Line/System | Observed Effect |
| Cytochalasin B | 7.9 µM (IC50) | HeLa | Significant cytotoxicity and inhibition of cell proliferation.[5] |
| Cytochalasin B | 2 µM | In vitro (Actin solution) | Reduces polymerization rate by up to 90%.[2] |
| Cytochalasin B | Not specified | Human leukocytes | Induces a concentration- and time-dependent increase in F-actin content.[7] |
| Cytochalasin D | Not specified | Human leukocytes | More potent than Cytochalasin B and E in inducing F-actin increase.[7] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (e.g., MTT or WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[11]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium and add the prepared this compound dilutions and controls to the respective wells.[12]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
Assay: Add the cytotoxicity reagent (e.g., MTT, WST-8) to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data can be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Cytochalasin B | C29H37NO5 | CID 5311281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochalasins induce actin polymerization in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Troubleshooting Phenochalasin B Degradation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Phenochalasin B degradation in cell culture media. The following information is designed to help you identify potential sources of compound instability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation in the cell culture media be a factor?
A1: Yes, inconsistent results are a common indicator of compound instability. The degradation of this compound in your cell culture media can lead to a decrease in its effective concentration over the course of an experiment, resulting in variable cellular responses. Factors such as temperature, pH, light exposure, and interactions with media components can all contribute to the degradation of chemical compounds.[1][2][3]
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: Several factors can influence the stability of a compound like this compound in a complex solution such as cell culture media:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3] Storing stock solutions and even media containing the compound at inappropriate temperatures can lead to significant loss of activity.
-
pH: The pH of the cell culture media can affect the molecular structure and stability of a compound. Many compounds are stable only within a narrow pH range.
-
Light Exposure: Exposure to light, particularly UV and visible light, can cause photodegradation of sensitive compounds.
-
Oxygen and Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.
-
Media Components: Components within the cell culture media, such as serum proteins, amino acids (like tryptophan), or vitamins (like riboflavin), can interact with or contribute to the degradation of the compound.
-
Enzymatic Degradation: Cells themselves can release enzymes into the media that may metabolize or degrade the compound. Additionally, if serum is used, it can contain various enzymes.
Q3: How should I prepare and store my this compound stock solutions to minimize degradation?
A3: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.
-
Solvent Choice: Dissolve this compound in a suitable, high-purity solvent in which it is highly soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many non-polar compounds.
-
Stock Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your cell culture, which can have its own cytotoxic effects. A final DMSO concentration in the culture medium should typically be kept at or below 0.1%.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage Conditions: Store the aliquots at -20°C or -80°C and protect them from light by using amber vials or by wrapping the vials in foil.
Troubleshooting Guides
Problem: I observe a gradual loss of the expected biological effect of this compound over the duration of my multi-day experiment.
| Possible Cause | Troubleshooting Step |
| Compound Degradation in Incubator | The standard cell culture incubation conditions (37°C, 5% CO2, high humidity) can accelerate the degradation of some compounds. |
| Solution: 1. Refresh the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). 2. Perform a time-course experiment to determine the functional half-life of this compound in your specific cell culture system. | |
| Photodegradation | The compound may be sensitive to light, and repeated exposure during handling or microscopy can lead to degradation. |
| Solution: 1. Minimize light exposure by working with the compound in a darkened room or under a yellow light. 2. Use light-blocking plates or cover your culture plates with foil during incubation and when outside the incubator. | |
| Interaction with Media Components | Components in your specific media formulation (e.g., high concentrations of certain vitamins or metals) may be reacting with this compound. |
| Solution: 1. Test the stability of this compound in your basal media versus complete media (with serum, etc.) to see if supplements are contributing to instability. 2. If possible, try a different media formulation. |
Problem: My dose-response curve for this compound is not reproducible between experiments.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting of Stock Solution | Errors in pipetting small volumes of a highly concentrated stock can lead to significant variations in the final concentration. |
| Solution: 1. Prepare an intermediate dilution of your stock solution to allow for the pipetting of larger, more accurate volumes. 2. Ensure your pipettes are properly calibrated. | |
| Degraded Stock Solution | The main stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. |
| Solution: 1. Prepare a fresh stock solution from the powdered compound. 2. Always use a fresh aliquot for each experiment. | |
| pH Shift in Media | The addition of the compound or its solvent might be altering the pH of the media to a range where this compound is less stable. |
| Solution: 1. Check the pH of the media after adding this compound. 2. If a significant shift is observed, consider using a buffered solution for dilution or adjusting the media pH. |
Quantitative Data Summary
The following table provides a hypothetical example of stability data for a compound like this compound. It is crucial for researchers to generate similar data for their specific experimental conditions.
Table 1: Hypothetical Stability of "Compound P" (e.g., this compound) under Various Conditions
| Condition | Time Point | Remaining Compound (%) |
| Stock Solution in DMSO at -20°C | 1 month | 99.5% |
| 3 months | 98.2% | |
| 6 months | 95.8% | |
| Diluted in DMEM/F-12 + 10% FBS at 37°C | 0 hours | 100% |
| 8 hours | 85.3% | |
| 24 hours | 62.1% | |
| 48 hours | 38.7% | |
| Diluted in DMEM/F-12 (serum-free) at 37°C | 0 hours | 100% |
| 8 hours | 92.4% | |
| 24 hours | 78.5% | |
| 48 hours | 60.2% | |
| Diluted in DMEM/F-12 + 10% FBS at 4°C | 0 hours | 100% |
| 48 hours | 97.9% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture media using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM/F-12) with all supplements (e.g., FBS, L-glutamine).
-
Sterile, light-blocking microcentrifuge tubes or culture plates.
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2).
-
HPLC system with a suitable column (e.g., C18) and detector.
-
Acetonitrile (B52724) (ACN) and water (HPLC grade).
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase).
Procedure:
-
Prepare a working solution: Dilute your this compound stock solution to the final experimental concentration in your complete cell culture medium.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will be your 100% reference.
-
Incubation: Place the remaining working solution in the incubator under your standard experimental conditions.
-
Time Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots from the incubated solution.
-
Sample Preparation for HPLC:
-
For each time point, precipitate proteins that may interfere with the analysis. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Develop a gradient elution method (e.g., from 10% ACN with 0.1% TFA to 90% ACN with 0.1% TFA) to separate this compound from media components and potential degradation products.
-
Monitor the elution profile at a suitable wavelength (determined by a UV-Vis scan of the pure compound).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the T=0 sample.
-
Integrate the peak area for each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine its stability profile.
-
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Impact of inhibitor degradation on a signaling pathway.
References
Technical Support Center: Interpreting Morphological Changes Induced by Cytochalasin B
A Note on Terminology: This document focuses on Cytochalasin B. While the initial query mentioned "Phenochalasin B," the vast majority of scientific literature and experimental data pertains to Cytochalasin B, a well-characterized mycotoxin known for its effects on the actin cytoskeleton. It is possible that "this compound" is a less common name, a related compound, or a misspelling. The information provided here for Cytochalasin B should be highly relevant for researchers observing similar effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cytochalasin B?
Cytochalasin B is a cell-permeable mycotoxin that primarily functions by disrupting the actin cytoskeleton.[1][2] Its main mechanism involves binding to the barbed (fast-growing) end of actin filaments, which inhibits both the association and dissociation of actin monomers.[2][3][4] This action ultimately leads to a shortening of actin filaments and interferes with actin polymerization, which is crucial for various cellular processes.[1][2]
Q2: What are the expected morphological changes in cells treated with Cytochalasin B?
The disruption of the actin cytoskeleton by Cytochalasin B can lead to a variety of morphological changes, which can be cell-type dependent. Commonly observed effects include:
-
Inhibition of cell motility and cytokinesis: Cytochalasin B can decrease the number of motile cells and inhibit cell movement.[2] It also blocks cytoplasmic division, which can result in the formation of multinucleated cells.[1][5]
-
Changes in cell shape: Cells may exhibit extensive branching, particularly in myoblasts and fibroblasts.[6][7]
-
Disruption of the F-actin network: Treatment can lead to a collapse of the F-actin network, sometimes resulting in the formation of knot-like, F-actin-rich accumulations.[1]
-
Inhibition of glucose transport: Cytochalasin B is also known to inhibit glucose transporter proteins.[2]
Q3: Are there any unexpected or cell-type-specific morphological changes reported with Cytochalasin B treatment?
Yes, some studies have reported unusual morphological changes in specific cell types. For instance, in cultured chick oligodendrocytes, Cytochalasin B treatment induced the extension of long, thin, and curled processes.[8] This effect was found to be reversible and was associated with the depolymerization of actin filaments and an enhanced assembly of microtubules in the cellular processes.[8] This highlights that the cellular response to Cytochalasin B can be complex and may involve interactions with other cytoskeletal components.
Troubleshooting Guide for Unexpected Morphological Changes
Issue 1: Observation of extensive, curly cellular processes after Cytochalasin B treatment.
-
Possible Cause: This may be a cell-type-specific response, as observed in oligodendrocytes.[8] The disruption of the actin cytoskeleton by Cytochalasin B might lead to a compensatory change in microtubule dynamics in certain cells.
-
Troubleshooting Steps:
-
Verify Cell Type: Confirm the identity and characteristics of the cell line being used.
-
Co-staining: Perform immunofluorescence staining for both actin (e.g., with phalloidin) and tubulin to observe the relative organization of both cytoskeletal networks.
-
Microtubule Inhibitors: Treat cells with a microtubule-destabilizing agent (e.g., colchicine (B1669291) or nocodazole) in conjunction with Cytochalasin B to see if this reverses the formation of the curly processes. An inhibition of this effect by colchicine was observed in the study on oligodendrocytes.[8]
-
Issue 2: Formation of large, multinucleated cells at a higher frequency than expected.
-
Possible Cause: Cytochalasin B's primary effect is the blockage of cytoplasmic cleavage (cytokinesis) after mitosis, which naturally leads to multinucleation.[5] Higher than expected rates could be due to concentration, duration of treatment, or cell cycle synchronization.
-
Troubleshooting Steps:
-
Titrate Concentration: Perform a dose-response experiment to find the optimal concentration of Cytochalasin B for your cell type that produces the desired effect without excessive multinucleation.
-
Time-Course Experiment: Observe the cells at different time points after treatment to understand the kinetics of multinucleation.
-
Cell Cycle Analysis: Synchronize the cells before treatment to see if the multinucleation is dependent on a specific phase of the cell cycle.
-
Issue 3: Cells are rounding up and detaching from the culture dish.
-
Possible Cause: This is a common indicator of cytotoxicity. While Cytochalasin B's effects on the cytoskeleton can cause changes in cell adhesion, widespread detachment often suggests the concentration is too high or the treatment duration is too long, leading to cell death. Cytochalasans are known to have cytotoxic effects at certain concentrations.
-
Troubleshooting Steps:
-
Reduce Concentration and Duration: Lower the concentration of Cytochalasin B and shorten the incubation time.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to quantify the level of cytotoxicity at different concentrations and time points.
-
Check Vehicle Control: Ensure that the solvent used to dissolve Cytochalasin B (e.g., DMSO) is not causing toxicity at the final concentration used in the experiment.
-
Data Presentation
Table 1: Summary of Morphological Changes Observed with Cytochalasin B Treatment
| Observed Morphological Change | Cell Type(s) | Putative Mechanism | Reference(s) |
| Extensive Branching | Myoblasts, Fibroblasts, nonencapsulated Chondroblasts | Disruption of contractile microfilaments | [6][7] |
| Extension of Curly Processes | Cultured Chick Oligodendrocytes | Actin depolymerization and enhanced microtubule assembly | [8] |
| Multinucleation | Various | Blockage of cytoplasmic cleavage (cytokinesis) | [1][5] |
| Collapse of F-actin Network | Human Osteosarcoma Cells (U-2OS) | Disruption of the actin cytoskeleton | [1] |
| Inhibition of Cell Movement | Yoshida Sarcoma Cells | Disorganized cortical contractions and disruption of pseudopodia assembly | [2] |
| Increased Exocytosis | Apical secreting cells in frog tongue | Actin depolymerization and interference with calcium transport | [9] |
Experimental Protocols
General Protocol for Treating Cultured Cells with Cytochalasin B
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., multi-well plates, petri dishes, or coverslips for microscopy) at a density that allows for optimal growth and visualization. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Cytochalasin B Stock Solution: Dissolve Cytochalasin B in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1-10 mM). Store the stock solution at -20°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental question. Concentrations can range from sub-micromolar to several micromolar.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of Cytochalasin B. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the cells for the desired period. The incubation time can vary from minutes to hours, depending on the process being studied.
-
Observation and Analysis: Observe the morphological changes using a phase-contrast or fluorescence microscope. For more detailed analysis, fix and stain the cells for specific markers (e.g., phalloidin (B8060827) for F-actin, DAPI for nuclei).
Mandatory Visualizations
Caption: Mechanism of action of Cytochalasin B on actin polymerization and its cellular consequences.
Caption: Troubleshooting workflow for unexpected morphological changes after Cytochalasin B treatment.
References
- 1. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasin B | C29H37NO5 | CID 5311281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytochalasin B: effects on cell morphology, cell adhesion, and mucopolysaccharide synthesis (cultured cells-contractile microfilaments-glycoproteins-embryonic cells-sorting-out) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochalasin B: Effects on Cell Morphology, Cell Adhesion, and Mucopolysaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual morphological changes in cultured oligodendrocytes induced by cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cytochalasin B on the morphology of secretory cells of Rana esculenta fungiform papilla - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Migratory Effects of Phenochalasin B: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the metastatic potential of cancer cells, identifying and validating compounds that inhibit cell migration is a critical endeavor. This guide provides a comparative analysis of Phenochalasin B and other well-established anti-migratory agents, offering insights into their mechanisms of action and providing detailed experimental protocols for their validation.
Comparative Analysis of Anti-Migratory Compounds
This compound belongs to the cytochalasan family of mycotoxins, which are known to interact with the actin cytoskeleton. While direct quantitative data on the anti-migratory effects of this compound is not extensively available in public literature, its potential as a migration inhibitor can be inferred from its known effects on actin dynamics. A comparative study on various cytochalasans revealed that this compound causes significant disruption of the actin cytoskeleton[1]. This disruption is a key mechanism for inhibiting cell motility, as the actin cytoskeleton provides the necessary framework and force for cell migration.
This section compares this compound with three well-characterized inhibitors of cell migration: Cytochalasin D, Latrunculin A, and Blebbistatin. The comparison is based on their mechanism of action, effective concentrations, and reported effects on cancer cell migration.
| Compound | Target & Mechanism of Action | Cell Type | Assay | Effective Concentration / IC50 | Reference |
| This compound | Actin Cytoskeleton | Eukaryotic Cells | Actin Disruption Assay | Not Reported (Qualitative: Strong Disruption) | [1] |
| Cytochalasin D | Inhibits actin polymerization by binding to the barbed end of F-actin. | Various cancer cell lines | Migration Assay | 0.1 µM - 1 µg/mL | [2] |
| Latrunculin A | Sequesters actin monomers (G-actin), preventing their polymerization into filaments. | Human Prostate Cancer (PC-3M), Breast Cancer (T47D) | Invasion Assay, HIF-1 Activation | 50 nM - 1 µM (Invasion), IC50: 6.7 µM (HIF-1) | [3] |
| Blebbistatin | Inhibits non-muscle myosin II ATPase activity, preventing actomyosin (B1167339) contraction. | Pancreatic Adenocarcinoma Cells | Migration & Invasion Assay | Dose-dependent inhibition |
Experimental Protocols
Accurate and reproducible assessment of anti-migratory effects is paramount. Below are detailed protocols for two of the most common in vitro cell migration assays.
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip or a specialized scratch tool, create a uniform "wound" or scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure can be calculated and compared between treated and control groups.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the migration of individual cells through a porous membrane in response to a chemoattractant.
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells using trypsin and resuspend them in a serum-free medium.
-
Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add a culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of each well.
-
Cell Seeding: Seed the cell suspension into the upper chamber of the Transwell inserts. Add the test compound to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (typically 12-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields for each membrane.
Signaling Pathways and Visualization
Cell migration is a complex process regulated by a network of signaling pathways that control the dynamics of the actin cytoskeleton and cell adhesion. The primary mechanism of action for cytochalasans like this compound is the disruption of actin polymerization. This interference affects downstream signaling and the physical ability of the cell to move.
Below are diagrams generated using the DOT language to visualize the key signaling pathways involved in cell migration and a typical experimental workflow.
References
A Comparative Analysis of Actin Cytoskeleton Inhibitors: Phenochalasin B and Latrunculin A
In the realm of cell biology and drug development, the actin cytoskeleton is a pivotal target for understanding and manipulating cellular processes. Two potent classes of natural compounds, the cytochalasans and the latrunculins, have emerged as indispensable tools for dissecting actin dynamics. This guide provides a comparative analysis of Phenochalasin B, a member of the cytochalasan family, and Latrunculin A, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, cellular effects, and experimental applications.
While specific quantitative data for this compound is limited in publicly accessible literature, this comparison leverages the extensive research conducted on Cytochalasin B as a representative of the phenochalasan class, given their shared core mechanism of action.
Mechanism of Action: Distinct Approaches to Disrupting Actin
Both this compound (as represented by Cytochalasin B) and Latrunculin A disrupt the actin cytoskeleton, but they do so through fundamentally different mechanisms.
This compound (Cytochalasin B) primarily acts by capping the barbed (fast-growing) end of actin filaments.[1][2] This action prevents the addition of new actin monomers to the filament end, thereby inhibiting filament elongation.[1][3] While it can also induce severing of actin filaments, its primary role is as a capping agent.[1][2]
Latrunculin A , in contrast, targets monomeric actin (G-actin). It forms a 1:1 stoichiometric complex with G-actin, sequestering it and preventing its polymerization into filamentous actin (F-actin).[4][5] This sequestration shifts the equilibrium towards filament disassembly.
Quantitative Comparison of Effects
The following table summarizes the key quantitative differences between Cytochalasin B (as a proxy for this compound) and Latrunculin A based on available experimental data.
| Parameter | Cytochalasin B | Latrunculin A | Reference |
| Target | Barbed end of F-actin | Monomeric G-actin | [1][4] |
| Primary Effect | Inhibition of actin filament elongation | Sequestration of actin monomers, preventing polymerization | [1][5] |
| IC50 for Actin Polymerization Inhibition | Varies by specific cytochalasan and assay conditions | Generally in the nanomolar to low micromolar range | [6][7] |
| Effect on Cell Morphology | Induces cell rounding, arborization (branching), and formation of stellate shapes.[8][9] | Causes rapid and reversible changes in cell shape, leading to cell rounding and disruption of stress fibers.[4] | [4][8][9] |
| Effect on Cell Viability | Can induce apoptosis and inhibit cell proliferation at higher concentrations.[10] | High doses can induce acute cell injury and programmed cell death.[11] | [10][11] |
Cellular Effects: Morphology and Viability
Both classes of compounds induce significant and often dramatic changes in cell morphology due to the disruption of the actin cytoskeleton.
This compound (Cytochalasin B) treated cells often exhibit a characteristic "arborized" or branched appearance, particularly in fibroblasts and myoblasts.[8][9] At higher concentrations, it leads to cell rounding and detachment.[10][12]
Latrunculin A typically causes a more rapid and uniform cell rounding as stress fibers are quickly disassembled.[4] These morphological changes are often reversible upon removal of the compound.
Regarding cell viability, both compounds can be cytotoxic at higher concentrations and longer exposure times. They can interfere with essential cellular processes that rely on a functional actin cytoskeleton, such as cytokinesis and intracellular transport, ultimately leading to apoptosis.[10][11]
Experimental Protocols
Actin Polymerization Assay (Pyrene-Actin Fluorescence)
This assay is a standard method to quantify the effect of compounds on actin polymerization in vitro.
Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into F-actin, its fluorescence increases significantly. This change in fluorescence is monitored over time to determine the rate and extent of polymerization.
Protocol:
-
Reagents:
-
Monomeric pyrene-labeled G-actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Test compounds (this compound/Cytochalasin B or Latrunculin A) at various concentrations.
-
DMSO (as a vehicle control).
-
-
Procedure:
-
Prepare a reaction mixture containing G-actin (typically 2-4 µM with 5-10% pyrene-labeled actin) in G-buffer in a 96-well black plate.
-
Add the test compound or vehicle control to the wells.
-
Initiate polymerization by adding the 10x polymerization buffer.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at excitation/emission wavelengths of ~365/407 nm, respectively, at regular intervals.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve represents the polymerization rate.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Reagents:
-
Cells of interest cultured in a 96-well plate.
-
Test compounds (this compound/Cytochalasin B or Latrunculin A) at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
References
- 1. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latrunculin - Wikipedia [en.wikipedia.org]
- 5. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 6. Wide-ranging effects of eight cytochalasins and latrunculin A and B on intracellular motility and actin filament reorganization in characean internodal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cytochalasin B: effects on cell morphology, cell adhesion, and mucopolysaccharide synthesis (cultured cells-contractile microfilaments-glycoproteins-embryonic cells-sorting-out) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochalasin B: Effects on Cell Morphology, Cell Adhesion, and Mucopolysaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Proliferative Activity of Phenochalasin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of Phenochalasin B against other well-characterized cytotoxic agents. Due to the limited availability of public data on the specific anti-proliferative activity of this compound, this guide leverages data from the closely related and extensively studied cytochalasan, Cytochalasin B, as a primary benchmark. This comparison aims to provide a valuable contextual understanding for researchers investigating the potential of this compound as an anti-proliferative agent.
This compound belongs to the cytochalasan class of mycotoxins, known for their ability to disrupt actin polymerization, a critical process in cell division, motility, and maintenance of cell shape. This mechanism of action forms the basis of their anti-proliferative effects.
Comparative Analysis of Anti-Proliferative Activity
The following table summarizes the cytotoxic and anti-proliferative activities of Cytochalasin B and its derivatives against various cancer cell lines. This data serves as a reference for the expected potency of related compounds like this compound.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Cytochalasin B | L929 (Mouse Fibroblast) | Not Specified | 1.3 | [1] |
| HeLa (Human Cervical Cancer) | CellTiter Blue | 7.30 | [2] | |
| ZR-75-1 (Human Breast Cancer) | Not Specified | 10-20 | [3][4] | |
| Deoxaphomin B | HeLa (Human Cervical Cancer) | CellTiter Blue | 4.96 | [2] |
| 7-O-Acetyl-cytochalasin B (CB1) | L929 (Mouse Fibroblast) | Not Specified | 15.9 | [1] |
| KB3.1 (Human Cervix Carcinoma) | Not Specified | 26.8 | [1] | |
| N-Acetyl-cytochalasin B (CB3) | L929 (Mouse Fibroblast) | Not Specified | 9.4 | [1] |
| KB3.1 (Human Cervix Carcinoma) | Not Specified | 7.9 | [1] | |
| 20-O-Acetyl-cytochalasin B (CB4) | L929 (Mouse Fibroblast) | Not Specified | 4.8 | [1] |
Mechanism of Action: Disruption of Actin Polymerization
Cytochalasans, including this compound, exert their anti-proliferative effects primarily by interfering with actin dynamics. They bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers. This disruption of actin polymerization leads to the inhibition of cytokinesis (cell division), cell motility, and can ultimately trigger apoptosis (programmed cell death).
References
- 1. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying effect of the mycotoxin cytochalasin B on induction of cytotoxicity, modulation of cell cycle, Ca2+ homeostasis and ROS production in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Phenochalasin B: A Comparative Analysis of its Effects on Normal Versus Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Phenochalasin B, a member of the cytochalasin family of mycotoxins, has garnered significant interest in the field of oncology for its potential as a chemotherapeutic agent. This guide provides a comprehensive comparison of the differential effects of this compound on normal and tumor cells, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Preferential Cytotoxicity Towards Tumor Cells
This compound exhibits a marked selectivity in its cytotoxic effects, showing higher potency against various cancer cell lines while leaving normal cells relatively unharmed. This differential sensitivity is a crucial attribute for any potential anticancer therapeutic, as it suggests a favorable therapeutic window with reduced side effects.
One of the key indicators of a compound's cytotoxicity is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies have shown that this compound (often referred to as Cytochalasin B in literature) demonstrates significantly lower IC50 values in cancer cell lines compared to their normal counterparts.
For instance, in the human cervical carcinoma cell line HeLa, this compound has an IC50 of 7.9 µM[1]. Furthermore, research on human breast cancer cells has shown that concentrations of 10-20µM of Cytochalasin B induce cytotoxicity and cell cycle arrest in the ZR-75-1 tumor cell line, whereas the normal human breast epithelial cell line MCF 10A remains unaffected at these concentrations. This highlights the compound's selective action against cancerous cells.
The differential response extends to cellular morphology and division. When treated with Cytochalasin B, neoplastic cells become highly multinucleated and exhibit uncontrolled nuclear division. In contrast, normal cells typically only become binucleated, and their nuclear division remains under control, indicating a functional cell cycle checkpoint that is often aberrant in tumor cells.
Table 1: Comparative Cytotoxicity of this compound in Tumor vs. Normal Cell Lines
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Carcinoma | Cervical Cancer | 7.9 | [1] |
| ZR-75-1 | Human Breast Carcinoma | Breast Cancer | Cytotoxic at 10-20 µM | |
| MCF 10A | Human Breast Epithelial | Normal | No significant cytotoxicity at 10-20 µM |
Note: This table is compiled from available data. Further research is needed for a more extensive comparative analysis across a wider range of cell lines.
Mechanisms of Differential Action: Apoptosis and Cell Cycle Arrest
The selective cytotoxicity of this compound in tumor cells is primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, processes that are often dysregulated in cancer.
Induction of the Mitochondrial Apoptotic Pathway in Tumor Cells
In cancer cells, this compound triggers the intrinsic or mitochondrial pathway of apoptosis. This is characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.
Caption: Mitochondrial Apoptotic Pathway Induced by this compound.
G2/M Cell Cycle Arrest in Cancer Cells
This compound also exerts its anticancer effects by interfering with the cell cycle. In breast cancer cells, it has been shown to induce a G2/M phase arrest. This is achieved through the modulation of key cell cycle regulatory proteins. The activity of cyclin-dependent kinase 1 (CDK1) and its regulatory partner, cyclin B1, is altered, preventing the cell from progressing into mitosis. Furthermore, this compound can influence the tumor suppressor protein p53 and the CDK inhibitors p21 and p27, further enforcing the cell cycle checkpoint. This arrest in the G2/M phase provides an opportunity for the cell to undergo apoptosis.
References
A Comparative Analysis of Synthetic Phenochalasin B Analogues and the Natural Product
For Researchers, Scientists, and Drug Development Professionals
The natural product Phenochalasin B, a member of the cytochalasan family of mycotoxins, has garnered interest for its potential biological activities. Like its well-studied relative, Cytochalasin B, this compound is presumed to derive its bioactivity from its ability to interact with actin, a critical component of the eukaryotic cytoskeleton. This interaction can disrupt cellular processes reliant on actin dynamics, such as cell division, motility, and signaling. The exploration of synthetic analogues of these natural products offers a promising avenue for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative overview of the biological activities of the natural cytochalasan scaffold and its synthetic analogues, with a focus on cytotoxicity. While direct comparative data for this compound analogues is limited in the current literature, valuable insights can be drawn from studies on closely related Cytochalasin B derivatives.
Data Presentation: Cytotoxicity of Cytochalasin B and its Synthetic Analogues
The following table summarizes the in vitro cytotoxicity of the natural product Cytochalasin B and several of its synthetic derivatives against various cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Modification | L929 (mouse fibroblast) IC50 (µM) | KB3.1 (human cervix carcinoma) IC50 (µM) | Reference |
| Cytochalasin B (Natural Product) | - | 1.3 | - | [1][2][3] |
| Analogue 1 (CB1) | O-acetylation at C-7 and C-20 | 4.8 | > 10 | [2][3] |
| Analogue 2 (CB2) | Methylation at N-2 | > 10 | 85 | [2][3] |
| Analogue 3 (CB3) | N-acetylation at N-2 | 9.4 | > 10 | [2][3] |
| Analogue 4 (CB4) | O-acetylation at C-20 | 26.8 | > 10 | [2][3] |
Note: Data presented is for Cytochalasin B and its analogues, which share the core cytochalasan scaffold with this compound. These findings provide insights into the structure-activity relationships that are likely relevant to this compound analogues.
The data indicates that modifications to the cytochalasan core can significantly impact cytotoxic activity. O-acetylation at both C-7 and C-20 (Analogue 1) and N-acetylation at N-2 (Analogue 3) led to a moderate reduction in cytotoxicity compared to the parent compound. Notably, methylation at the N-2 position of the isoindolone core (Analogue 2) resulted in a dramatic decrease in cytotoxicity, suggesting that the NH group at this position is crucial for the compound's activity.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Cytochalasin B and its analogues.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: L929 or KB3.1 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (natural Cytochalasin B and its synthetic analogues) and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms was determined using a broth microdilution method.
-
Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to reach the logarithmic growth phase.
-
Compound Dilution: The test compounds were serially diluted in the corresponding broth medium in 96-well plates.
-
Inoculation: Each well was inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. One of the Cytochalasin B derivatives, an O-acetylated analogue at C-20, exhibited moderate activity against Schizosaccharomyces pombe with a MIC of 33.3 µg/mL.[2][3] Another derivative with O-acetylation at C-7 and C-20 showed weak activity against Mycobacterium smegmatis (MIC of 66.6 µg/mL).[2][3]
Mandatory Visualization
Signaling Pathway: Disruption of Actin Polymerization
The primary mechanism of action for cytochalasans involves the disruption of actin polymerization, a fundamental process in cellular function. This disruption can lead to the observed cytotoxic effects.
References
Safety Operating Guide
Proper Disposal of Phenochalasin B: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Phenochalasin B is a hazardous chemical requiring meticulous disposal procedures to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its proper handling and disposal, in line with established safety guidelines for hazardous chemical waste. This compound is suspected of causing genetic defects, cancer, and may damage fertility, necessitating strict adherence to the following procedures.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.
| Safety Measure | Protocol |
| Personal Protective Equipment (PPE) | Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a laboratory coat.[1][3] |
| Ventilation | Handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors. |
| Ignition Sources | Keep this compound and its waste away from heat, sparks, and open flames, as solutions may be flammable. |
| Spill Management | In the event of a spill, absorb the material with an inert, non-combustible substance such as sand or earth. The absorbed material should then be collected into a suitable, sealed container for hazardous waste. The spill area should be thoroughly cleaned with soap and water. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from collection to final disposal by a certified service.
Waste Collection
-
Designated Containers: Collect all this compound waste, including residual powder, contaminated lab supplies (e.g., pipette tips, gloves), and solutions, in a designated, compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound." All constituents and their approximate concentrations should be listed.
-
Empty Containers: Uncleaned, empty containers that originally held this compound must also be treated as hazardous waste and disposed of accordingly. Alternatively, containers can be triple-rinsed with an appropriate solvent; the rinsate must be collected as hazardous waste.
Waste Storage
-
Sealing: Waste containers must be kept securely sealed with a leak-proof, screw-on cap, except when adding waste.
-
Segregation: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste storage area, known as a Satellite Accumulation Area (SAA). This area must be under the control of laboratory management.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions. Use secondary containment, such as a lab tray or bin, to segregate incompatible waste streams.
Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of this compound waste through a licensed and certified hazardous waste disposal service.
-
Preferred Disposal Method: The recommended method for disposal is incineration by a specialized waste management company.
-
Regulatory Compliance: Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phenochalasin B
For Researchers, Scientists, and Drug Development Professionals
Phenochalasin B, a member of the cytochalasan family of mycotoxins, is a potent bioactive compound with significant potential in various research applications. However, its handling requires stringent safety protocols due to its cytotoxic and potentially teratogenic properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.
Immediate Safety and Handling Protocol
Adherence to a strict safety protocol is paramount when working with this compound. The following table summarizes the recommended personal protective equipment (PPE) and handling procedures.
| Safety Measure | Requirement | Rationale |
| Engineering Controls | Work within a certified chemical fume hood or a Class II biological safety cabinet. | To minimize inhalation exposure to airborne particulates. |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or a face shield. | To protect against splashes and airborne particles. |
| Skin and Body Protection | A fully buttoned lab coat, disposable gown, or coveralls. | To prevent skin contact with the compound. |
| Hand Protection | Two pairs of nitrile gloves. | To provide a double barrier against skin absorption. Gloves must be inspected before use and changed immediately if contaminated.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powder outside of a fume hood or if there is a risk of aerosol generation. |
| Handling Practices | Avoid creating dust. Use wet cleaning methods for spills. | To prevent the generation of airborne particles that can be easily inhaled. |
| Personal Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the laboratory. | To remove any potential residual contamination. |
Step-by-Step Operational Plan for Handling this compound
The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
